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Foundational

A Technical Guide to the Mechanism of Action of Amiloride (N-carbamimidoylpyrazine-2-carboxamide) as an Epithelial Sodium Channel (ENaC) Inhibitor

Abstract The Epithelial Sodium Channel (ENaC) is a cornerstone of sodium and water homeostasis, playing a pivotal role in the regulation of blood pressure and mucosal hydration. Its dysfunction is implicated in multiple...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Epithelial Sodium Channel (ENaC) is a cornerstone of sodium and water homeostasis, playing a pivotal role in the regulation of blood pressure and mucosal hydration. Its dysfunction is implicated in multiple pathologies, making it a critical therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of N-carbamimidoylpyrazine-2-carboxamide, commonly known as amiloride, a potent and well-characterized ENaC inhibitor. We will dissect its binding kinetics, structural interactions with the channel pore, and the functional consequences of this inhibition. Furthermore, this guide details the gold-standard experimental methodologies, including electrophysiological and transepithelial assays, used to characterize amiloride's inhibitory profile, providing both the theoretical basis and practical protocols for robust scientific investigation.

Introduction: The Epithelial Sodium Channel (ENaC)

ENaC is a constitutively active ion channel located on the apical membrane of polarized epithelial cells in various tissues, including the kidney's distal nephron, the colon, the lungs, and sweat glands[1][2]. Its primary function is to mediate the rate-limiting step of active sodium reabsorption from the luminal fluid into the cell[2][3]. This influx of sodium establishes an osmotic gradient that drives water reabsorption, thereby regulating extracellular fluid volume and blood pressure[1][2].

Structural Architecture: Recent cryo-electron microscopy studies have confirmed that ENaC is a heterotrimer, assembled with a 1:1:1 stoichiometry of its three homologous subunits: alpha (α), beta (β), and gamma (γ)[4][5]. These subunits are arranged in a counter-clockwise fashion (α, γ, β) when viewed from the extracellular space[1][5]. Each subunit features two transmembrane helices (TM1 and TM2), a large, cysteine-rich extracellular loop, and intracellular N- and C-termini[3][6]. The TM2 helices from each subunit line the channel's ion pore[4].

Physiological Regulation: ENaC activity is tightly regulated. Hormonally, it is a key downstream target of the Renin-Angiotensin-Aldosterone System (RAAS)[1]. Aldosterone increases ENaC-mediated sodium transport by promoting the transcription of channel subunits and increasing the channel's density at the plasma membrane[3]. For full activation, ENaC must undergo proteolytic cleavage within the extracellular domains of its α and γ subunits by proteases such as furin and the channel-activating protease prostasin (CAP1/PRSS8)[1][4][7].

Compound Profile: Amiloride

The compound N-carbamimidoylpyrazine-2-carboxamide is the systematic chemical name for amiloride. The dihydrochloride form refers to its common salt formulation used to improve solubility. Amiloride is a potassium-sparing diuretic characterized by its high affinity and specificity for the ENaC pore[3][8].

Core Mechanism of ENaC Inhibition by Amiloride

Amiloride functions as a direct, reversible, high-affinity pore blocker of the ENaC channel[8][9]. It inhibits channel activity by physically occluding the external vestibule of the pore, thereby preventing the passage of sodium ions.

3.1. The Amiloride Binding Site The amiloride binding site is located within the extracellular entryway to the ENaC pore. Evidence from extensive structure-function studies and mutagenesis has identified key residues critical for amiloride's interaction:

  • Pore-Lining Residues: A serine residue in the TM2 helix of the α-subunit (αS583 in human ENaC) and homologous glycine residues in the β (βG525) and γ (γG542) subunits are primary determinants of amiloride sensitivity[4][10]. Mutation of these residues significantly weakens amiloride block, confirming their proximity to the binding site[4][10].

  • Extracellular Loop Contribution: A specific region in the extracellular loop of the α-subunit, immediately preceding the TM2 domain, also contributes to stabilizing amiloride within its binding site[8][9]. Deletion or mutation of the WYRFHY motif (residues 278–283) in rat α-ENaC has been shown to dramatically reduce amiloride binding affinity[8][9].

This dual interaction, involving both the deep pore and the outer vestibule, explains the high-affinity nature of the block.

3.2. Kinetics and Functional Consequences Amiloride acts as a competitive inhibitor, competing with sodium ions for access to the pore. The inhibition is voltage-dependent, meaning the degree of block can be influenced by the membrane potential[11]. The guanidinium group of amiloride is positively charged and is thought to penetrate a portion of the transmembrane electric field, making the block more potent at hyperpolarized (more negative) potentials.

The primary functional consequence of amiloride binding is a reduction in the channel's open probability (Po) to effectively zero, halting sodium influx through the blocked channel.

Diagram: Mechanism of Amiloride Action

cluster_membrane Cell Membrane cluster_pore Ion Pore ENaC ENaC Channel (αβγ Heterotrimer) Na_int Na+ Ions (Intracellular) ENaC->Na_int Pore_Top Extracellular Vestibule (Amiloride Binding Site) Pore_Bottom Selectivity Filter Na_ext Na+ Ions (Extracellular) Na_ext->ENaC Normal Na+ Influx Amiloride Amiloride Amiloride->Pore_Top Binds & Blocks Pore

Caption: Amiloride physically occludes the extracellular vestibule of the ENaC pore.

Experimental Characterization of ENaC Inhibition

To rigorously quantify the inhibitory effects of compounds like amiloride, specific and validated experimental systems are required. The choice of system depends on the research question, from single-channel kinetics to integrated tissue-level transport.

4.1. Transepithelial Ion Transport: The Ussing Chamber

Causality Behind Experimental Choice: The Ussing chamber is the definitive tool for studying ion transport across intact, polarized epithelial tissues (e.g., from animal models) or monolayers of epithelial cells grown on permeable supports[12][13]. Its power lies in isolating and measuring active transport by eliminating transepithelial chemical and electrical gradients[14]. This allows for the direct measurement of ENaC's contribution to net sodium absorption in a physiologically relevant context.

Self-Validating System: The integrity of the epithelial barrier is continuously monitored by measuring transepithelial resistance (TEER) or conductance (Gt)[15]. A stable TEER throughout the experiment validates that observed changes in current are due to specific transport modulation, not tissue damage[13]. The use of a well-characterized inhibitor like amiloride serves as a positive control for ENaC activity.

Protocol: Measuring Amiloride-Sensitive Current in a Ussing Chamber
  • Preparation: Prepare symmetrical, oxygenated (95% O2, 5% CO2), and warmed (37°C) Ringer's solution for both the apical (mucosal) and basolateral (serosal) chambers[12].

  • Tissue Mounting: Carefully mount the epithelial tissue or cell monolayer insert between the two half-chambers, ensuring a leak-proof seal. Record the exposed surface area[15].

  • Equilibration: Allow the tissue to equilibrate for 15-30 minutes until a stable baseline transepithelial potential difference (Vt) and short-circuit current (Isc) are achieved.

  • Voltage Clamp: Using a voltage-clamp amplifier, set the transepithelial potential (Vt) to 0 mV. The current required to maintain this clamp is the short-circuit current (Isc), which represents the net sum of all active ion transport[14].

  • Inhibition: Once a stable baseline Isc is recorded, add a saturating concentration of amiloride (e.g., 10-100 µM) to the apical chamber.

  • Data Analysis: The resulting drop in Isc represents the amiloride-sensitive current (I_Amil), which is equivalent to the ENaC-mediated sodium current. The IC50 can be determined by applying a range of amiloride concentrations and fitting the dose-response curve.

Diagram: Ussing Chamber Experimental Workflow

A Prepare Symmetrical Ringer's Solution (37°C) B Mount Epithelial Tissue in Ussing Chamber A->B C Equilibrate & Establish Stable Baseline B->C D Voltage Clamp (Vt = 0 mV) Record Baseline Isc C->D E Add Amiloride to Apical Chamber D->E F Record New Stable Isc E->F G Calculate ΔIsc (Amiloride-Sensitive Current) F->G H Data Analysis (e.g., IC50 Calculation) G->H

Caption: Workflow for determining ENaC activity using the Ussing chamber.

4.2. Heterologous Expression System: Two-Electrode Voltage Clamp (TEVC)

Causality Behind Experimental Choice: To study the channel in a simplified system devoid of native regulatory proteins, ENaC subunits can be expressed in Xenopus laevis oocytes[16]. TEVC allows for precise control of the membrane potential and rapid solution exchange, making it ideal for detailed kinetic analysis and characterization of mutant channels[6][16].

Protocol: TEVC Recording of Amiloride Inhibition
  • Oocyte Preparation: Inject Xenopus oocytes with complementary RNA (cRNA) encoding the α, β, and γ ENaC subunits. Incubate for 2-5 days to allow for channel expression.

  • Recording Setup: Place a single oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).

  • Perfusion: Perfuse the oocyte with a standard sodium-rich Ringer's solution.

  • Voltage Clamp: Clamp the oocyte membrane potential to a holding potential, typically between -60 mV and -100 mV.

  • Measurement: Record the baseline whole-cell inward current.

  • Inhibition: Switch the perfusion to a solution containing amiloride. The difference between the initial current and the current in the presence of amiloride is the ENaC-mediated current[16].

  • Dose-Response: Repeat with various concentrations of amiloride to determine the IC50 value. Voltage dependence can be assessed by repeating the measurements at different holding potentials[17].

Signaling Context and Therapeutic Implications

Amiloride's action on ENaC is downstream of major regulatory pathways, providing a powerful tool for intervention.

Diagram: ENaC Regulation and Point of Amiloride Intervention

Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) AngI Angiotensin I Renin->AngI Cleavage ACE ACE (from Lungs) AngII Angiotensin II ACE->AngII Conversion Adrenal Adrenal Gland AngII->Adrenal Stimulates Aldosterone Aldosterone Adrenal->Aldosterone Releases ENaC_TF ↑ ENaC Transcription & Membrane Insertion Aldosterone->ENaC_TF Promotes ENaC Active ENaC Channel ENaC_TF->ENaC Na_Reabsorption ↑ Na+ & Water Reabsorption (Blood Pressure ↑) ENaC->Na_Reabsorption Amiloride Amiloride Amiloride->ENaC Blocks

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Exploratory

An In-Depth Technical Guide to N-carbamimidoylpyrazine-2-carboxamide Dihydrochloride (Amiloride Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride, chemically known as Amiloride Hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride, chemically known as Amiloride Hydrochloride. Amiloride is a potassium-sparing diuretic, primarily used in the management of hypertension and congestive heart failure. This document will delve into its core chemical and physical properties, including its molecular weight and structure. Furthermore, it will explore its mechanism of action, outline a standard synthesis protocol, and discuss its key applications in research and drug development.

Physicochemical Properties

N-carbamimidoylpyrazine-2-carboxamide, more commonly known as amiloride, is a pyrazine-carbonyl-guanidinium compound. The commercially available and clinically utilized form is typically the monohydrochloride dihydrate.

PropertyValueSource
Chemical Name 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride dihydrate
Molecular Formula C₆H₈ClN₇O · HCl · 2H₂O
Molecular Weight 302.12 g/mol
CAS Number 17440-83-4
Appearance Light yellow crystalline powder
Solubility Soluble in water
Chemical Structure:

The chemical structure of the amiloride base consists of a substituted pyrazine ring. The dihydrochloride form, as requested, would involve the protonation of two of the basic nitrogen atoms. However, the well-characterized and widely used form is the monohydrochloride.

Caption: Chemical structure of N-carbamimidoylpyrazine-2-carboxamide (Amiloride).

Mechanism of Action

Amiloride's primary mechanism of action is the blockade of epithelial sodium channels (ENaC) in the distal convoluted tubule, connecting tubule, and collecting duct of the nephron in the kidneys.[1] This inhibition prevents the reabsorption of sodium from the filtrate into the blood. Consequently, more sodium is excreted in the urine, which in turn leads to increased water excretion (diuresis). By sparing potassium, it avoids the hypokalemia often associated with other diuretics.

ENaC_Inhibition cluster_lumen Tubular Lumen (Urine) cluster_cell Principal Cell of Collecting Duct cluster_blood Blood Na+ Na⁺ ENaC Epithelial Sodium Channel (ENaC) Na+->ENaC Reabsorption NaK_ATPase Na⁺/K⁺-ATPase Na+_blood Na⁺ NaK_ATPase->Na+_blood Pumped out K+_blood K⁺ K+_blood->NaK_ATPase Pumped in Amiloride Amiloride Amiloride->ENaC Inhibits

Caption: Amiloride blocks the ENaC, preventing Na⁺ reabsorption.

Synthesis Protocol

A common synthetic route to produce pyrazine carboxamide derivatives involves the condensation of a pyrazine-2-carboxylic acid chloride with an appropriate amine. The following is a generalized protocol.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride

  • Appropriately substituted aminoguanidine

  • Dry acetone

  • Dry pyridine

  • Toluene

Workflow:

synthesis_workflow start Start: Pyrazine-2-carboxylic acid step1 React with Thionyl Chloride in dry Toluene start->step1 step2 Formation of Pyrazine-2-carbonyl chloride step1->step2 step3 Dissolve in dry Acetone step2->step3 step4 React with substituted Aminoguanidine in dry Pyridine step3->step4 step5 Condensation Reaction step4->step5 step6 Precipitation in cold water step5->step6 end End: N-carbamimidoylpyrazine-2-carboxamide step6->end

Caption: General synthesis workflow for pyrazine carboxamides.

Step-by-Step Procedure:

  • Acid Chloride Formation: A mixture of pyrazine-2-carboxylic acid and thionyl chloride in dry toluene is refluxed. The excess thionyl chloride and toluene are then removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.

  • Condensation: The crude pyrazine-2-carbonyl chloride is dissolved in dry acetone. This solution is added dropwise to a stirred solution of the desired substituted aminoguanidine in dry pyridine at room temperature.

  • Isolation: After the reaction is complete, the mixture is poured into cold water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration and can be recrystallized from a suitable solvent, such as aqueous ethanol, to yield the purified N-carbamimidoylpyrazine-2-carboxamide derivative.

Applications in Research and Drug Development

Beyond its clinical use as a diuretic, amiloride and its analogs are valuable tools in scientific research and drug development.

  • Ion Channel Research: As a well-characterized ENaC blocker, amiloride is extensively used to study the physiology and pathophysiology of epithelial sodium transport.[1]

  • Antiviral Research: Amiloride has shown in vitro activity against certain viruses, including Coxsackievirus B3 and poliovirus type 1, by inhibiting viral RNA replication.[1]

  • Cancer Research: The Na+/H+ exchanger (NHE) is often upregulated in cancer cells. Amiloride and its derivatives, as inhibitors of NHE, are being investigated for their potential as anticancer agents.

  • Drug Discovery: The pyrazine carboxamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptor types. This makes it a valuable starting point for the design of new therapeutic agents targeting a wide range of diseases.

Analytical Characterization

The identity and purity of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of key functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic vibrational frequencies of functional groups such as N-H, C=O, and C=N bonds.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.

Conclusion

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride (Amiloride Hydrochloride) is a well-established pharmaceutical with a clearly defined mechanism of action. Its robust synthesis and the versatility of the pyrazine carboxamide scaffold make it and its derivatives important molecules in both clinical practice and ongoing scientific research. This guide has provided a foundational understanding of its key technical aspects for professionals in the field.

References

  • PubChem. Amiloride hydrochloride. National Center for Biotechnology Information. [Link]

  • Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.
  • Ogram, S. A., Boone, C. D., McKenna, R., & Gustin, K. M. (2014).

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Foundational

Unveiling the Pharmacophoric Core: Binding Affinity of N-Carbamimidoylpyrazine-2-Carboxamide Dihydrochloride to Acid-Sensing Ion Channels (ASICs)

Executive Summary Acid-sensing ion channels (ASICs), particularly the ASIC1a subtype, are proton-gated cation channels that play a critical role in nociception, mechanosensation, and the pathophysiology of ischemic strok...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acid-sensing ion channels (ASICs), particularly the ASIC1a subtype, are proton-gated cation channels that play a critical role in nociception, mechanosensation, and the pathophysiology of ischemic stroke and tumor microenvironment adaptation[1][2]. For decades, the potassium-sparing diuretic amiloride has served as the benchmark non-selective inhibitor of ASICs[3][4].

However, to truly understand the structure-activity relationship (SAR) and thermodynamic drivers of this inhibition, we must isolate the molecule's fundamental anchoring vector. N-carbamimidoylpyrazine-2-carboxamide dihydrochloride represents the unsubstituted core scaffold of amiloride. By stripping away the affinity-enhancing 3,5-diamino and 6-chloro substitutions, researchers can empirically map the baseline electrostatic interactions between the acylguanidine moiety and the ASIC pore-lining residues. This whitepaper provides an in-depth technical analysis of this core scaffold's binding mechanics, quantitative affinity, and the self-validating experimental workflows required to measure it.

Mechanistic Basis of Binding & Structural Biology

The Acylguanidine Electrostatic Anchor

The defining structural feature of N-carbamimidoylpyrazine-2-carboxamide is its basic acylguanidine group. At physiological pH (7.4), the dihydrochloride salt ensures the molecule is fully protonated and highly soluble in aqueous electrophysiology buffers. This protonation is not merely a physical property; it is the primary thermodynamic driver for target engagement.

X-ray crystallography and Cryo-EM structures of ASIC1a complexes reveal that the binding contributions of this scaffold stem directly from electrostatic interactions with the charged sidechains of acidic glutamate residues within the channel's extracellular domain and pore[5]. Specifically, site-directed mutagenesis has confirmed that residues Glu79 and Glu418 (in human ASIC1a) are absolute requirements for mediating the inhibitory effect of the acylguanidine pharmacophore[3].

Conformational Entropy and Channel Stabilization

Binding is not a static event. When the N-carbamimidoylpyrazine-2-carboxamide scaffold anchors to the acidic pocket, it induces a steric blockade that alters the channel's low-frequency collective motions. Terahertz (THz) spectroscopy, coupled with Molecular Dynamics (MD) simulations, has demonstrated that the binding of this core structural motif substantially reduces the conformational dynamics of the channel, locking it in a closed or desensitized state[6].

ASIC_Pathway A Extracellular Acidification (pH < 7.0) B Protonation of Acidic Pocket A->B C Conformational Shift (Thumb/Palm Domains) B->C D Pore Opening & Na+ Influx C->D E N-carbamimidoylpyrazine- 2-carboxamide Binding F Steric Blockade & Dynamic Stabilization E->F F->C Inhibits

Fig 1: Mechanistic pathway of ASIC1a proton-activation and inhibition by the pyrazine scaffold.

Quantitative Structure-Activity Relationship (SAR)

Why study the unsubstituted core? Because amiloride is notoriously promiscuous, exhibiting off-target activity against urokinase plasminogen activator (uPA) and epithelial sodium channels (ENaC)[5][6]. By evaluating the isolated N-carbamimidoylpyrazine-2-carboxamide scaffold, drug development professionals can quantify the exact binding energy contributed by the core before adding targeted substituents.

As shown in the data below, the core scaffold alone possesses weak affinity. It is the subsequent addition of halogens (e.g., 6-iodo) and hydrophobic groups (e.g., N-benzyl) that exponentially increases potency by engaging in auxiliary cation-π and hydrophobic packing interactions[1][5].

Table 1: Comparative Binding Affinity (ASIC1a)
CompoundStructural SubstitutionASIC1a IC₅₀ (μM)Primary Mechanistic Interaction
N-carbamimidoylpyrazine-2-carboxamide None (Core Scaffold)> 50.0Acylguanidine - Glu418 salt bridge[3]
Amiloride 3,5-diamino, 6-chloro1.7 - 2.8+ Hydrogen bonding (Ser195)[4][5]
Benzamil N-benzyl~0.5+ Cation-π interaction (Arg191)[1]
6-Iodoamiloride 6-iodo~0.088+ Enhanced hydrophobic packing[5]

Experimental Protocols: A Self-Validating System

To accurately measure the binding affinity of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride, researchers must overcome the rapid desensitization kinetics of ASIC1a. Manual patch-clamp is often too slow to capture the peak transient current, leading to artificially skewed IC₅₀ values. Therefore, High-Throughput Automated Patch-Clamp (APC) combined with microfluidic rapid perfusion is the gold standard[4].

Protocol 1: High-Throughput Automated Patch-Clamp (APC)

Causality Insight: We utilize a microfluidic APC platform (e.g., QPatch 48) because it allows for complete liquid exchange in under 50 milliseconds. This ensures the pH drop hits all receptors simultaneously, generating a synchronized macroscopic current before the channel enters its desensitized state[4].

  • Cell Preparation: Culture HEK-293 or CHO-K1 cells stably expressing human ASIC1a. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Solution Formulation:

    • Intracellular Solution (ICS): 120 mM KCl, 10 mM NaCl, 10 mM HEPES, 5 mM EGTA (pH 7.2).

    • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4 for baseline; pH 6.0 or 5.5 for activation).

  • Whole-Cell Configuration: Apply negative pressure to establish a gigaseal (>1 GΩ). Quality Control: Reject any cell with a seal resistance below 1 GΩ or series resistance >15 MΩ to prevent voltage-clamp errors.

  • Ligand Pre-incubation: Perfuse the ECS (pH 7.4) containing serial dilutions of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride for 120 seconds. Causality: This equilibration phase is critical because the core scaffold has a slow on-rate compared to optimized derivatives.

  • Acidic Stimulus Jump: Rapidly perfuse the activation ECS (pH 6.0) containing the exact same concentration of the ligand.

  • Data Acquisition & Washout: Record the peak inward Na⁺ current. Wash with pH 7.4 ECS for 140 seconds to allow complete recovery from desensitization before the next sweep[4].

  • Analysis: Plot normalized peak currents against log[Ligand] and fit to a standard Hill equation to derive the IC₅₀.

APC_Workflow N1 1. Cell Preparation (HEK293-ASIC1a) N2 2. Whole-Cell Configuration (Seal Resistance >1 GΩ) N1->N2 N3 3. Baseline Recording (pH 7.4 ECS) N2->N3 N4 4. Ligand Pre-incubation (120s at pH 7.4) N3->N4 N5 5. Acidic Stimulus Jump (pH 6.0 + Ligand) N4->N5 N6 6. IC50 Derivation & Hill Equation Fit N5->N6

Fig 2: Step-by-step automated patch-clamp workflow for quantifying ASIC1a binding affinity.

Protocol 2: Molecular Dynamics (MD) & Terahertz (THz) Spectroscopy

Causality Insight: Electrophysiology proves functional inhibition, but THz spectroscopy proves structural target engagement. THz radiation directly probes the low-frequency vibrational modes of the protein lattice.

  • Receptor Preparation: Suspend ASIC1a-overexpressing cells in a physiological buffer.

  • Ligand Saturation: Introduce N-carbamimidoylpyrazine-2-carboxamide dihydrochloride at a concentration 10x its estimated IC₅₀ to ensure >90% receptor occupancy.

  • Spectroscopic Measurement: Expose the suspension to THz radiation (0.1 - 2.5 THz).

  • MD Correlation: Run a 100 ns all-atom MD simulation of the ASIC1a-ligand complex embedded in a POPC lipid bilayer. Extract the Root Mean Square Fluctuation (RMSF) of the extracellular domains.

  • Validation: A successful binding event is validated when the experimental THz absorption spectrum shifts, directly correlating with the reduced RMSF (dampened conformational dynamics) observed in the MD simulation[6].

Conclusion

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride is much more than a truncated analog; it is the Rosetta Stone for understanding acylguanidine-driven ion channel inhibition. While its standalone affinity for ASIC1a is modest, its ability to form obligate salt bridges with critical glutamate residues (Glu79/Glu418) provides the indispensable thermodynamic foundation upon which all highly potent ASIC inhibitors (like 6-iodoamiloride) are built. By employing rigorous, self-validating workflows like automated patch-clamp and THz spectroscopy, drug development professionals can leverage this core scaffold to rationally design the next generation of neuroprotective and anti-metastatic therapeutics.

References

  • [6] Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC (National Institutes of Health). URL:

  • [1] Amiloride Analogs as ASIC1a Inhibitors - PMC (National Institutes of Health). URL:

  • [2] (a) RMSD time series for amiloride molecule calculated based on the... - ResearchGate. URL:

  • [3] 4-(Azolyl)-Benzamidines as a Novel Chemotype for ASIC1a Inhibitors - MDPI. URL:

  • [4] Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - Frontiers. URL:

  • [5] Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor - bioRxiv. URL:

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Exploratory

Targeting the uPA S1 Pocket: The Role of N-carbamimidoylpyrazine-2-carboxamide Dihydrochloride in Metastasis Inhibition

Executive Summary Tumor metastasis accounts for approximately 90% of cancer-related mortality, driven largely by the proteolytic degradation of the extracellular matrix (ECM). The urokinase-type plasminogen activator (uP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tumor metastasis accounts for approximately 90% of cancer-related mortality, driven largely by the proteolytic degradation of the extracellular matrix (ECM). The urokinase-type plasminogen activator (uPA) and its cell-surface receptor (uPAR) sit at the apex of this proteolytic cascade. Inhibiting uPA is a highly validated strategy to halt tumor dissemination.

This technical whitepaper examines the mechanistic and experimental utility of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride (CAS: 1797171-55-1). As the foundational pharmacophore of the amiloride class of uPA inhibitors, this scaffold provides the critical structural geometry required to target the uPA S1 specificity pocket. We detail the structural biology of this interaction, provide self-validating protocols for in vitro and cell-based evaluation, and outline the structure-activity relationship (SAR) principles guiding modern anti-metastatic drug development.

Mechanistic Basis: The uPA/uPAR Axis and Tumor Metastasis

uPA is a trypsin-like serine protease secreted by tumor and stromal cells as an inactive zymogen (pro-uPA). Upon binding to its specific GPI-anchored receptor (uPAR) at the invasive front of tumor cells, pro-uPA is cleaved into its active two-chain form. Active uPA subsequently cleaves the zymogen plasminogen into the broad-spectrum protease plasmin. Plasmin directly degrades ECM components (like fibronectin and laminin) and activates downstream matrix metalloproteinases (MMPs), effectively clearing a physical path for tumor cell intravasation .

uPA_Pathway pro_uPA Pro-uPA (Zymogen) uPA Active uPA pro_uPA->uPA Proteolytic Cleavage uPAR uPAR (Cell Surface Receptor) uPAR->uPA Binds & Localizes Plasmin Plasmin (Active Protease) uPA->Plasmin Cleaves Arg-Val Bond Plasminogen Plasminogen Plasminogen->Plasmin Activation Active_MMPs Active MMPs Plasmin->Active_MMPs Activates ECM ECM Degradation Plasmin->ECM Direct Cleavage MMPs Pro-MMPs MMPs->Active_MMPs Active_MMPs->ECM Collagen/Fibronectin Breakdown Metastasis Tumor Invasion & Metastasis ECM->Metastasis Cellular Dissemination

Fig 1: The uPA/uPAR proteolytic cascade driving extracellular matrix degradation and metastasis.

Structural Biology: Anchoring in the S1 Pocket

As a trypsin-like protease, uPA specifically cleaves peptide bonds adjacent to positively charged amino acids (Arginine or Lysine). Consequently, the uPA S1 specificity pocket is deep, narrow, and features a critical negatively charged aspartic acid residue (Asp189 ) at its base.

N-carbamimidoylpyrazine-2-carboxamide serves as an ideal competitive inhibitor scaffold due to its precise physicochemical properties:

  • Protonation State (Causality): The N-carbamimidoyl (acylguanidine) moiety possesses a pKa​ of ~8.7. At a physiological pH of 7.4, this group is strictly protonated. This positive charge is non-negotiable; it dives into the S1 pocket to form a highly stable, bidentate salt bridge with the carboxylate side chain of Asp189 .

  • Scaffold Rigidity: The planar pyrazine ring engages in π−π stacking and hydrophobic interactions with the walls of the S1 pocket (specifically His57 and Tyr149), locking the acylguanidine group in the optimal vector for Asp189 binding.

  • Solubility: Utilizing the dihydrochloride salt variant of this scaffold guarantees rapid and complete aqueous solubilization, preventing compound aggregation during high-throughput thermodynamic profiling.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate derivatives of the pyrazine-2-carboxamide scaffold, researchers must employ orthogonal, self-validating assay systems that bridge the gap between cell-free biochemistry and complex cellular phenotypes.

Workflow Prep Compound Prep (Dihydrochloride Salt) Biochem In Vitro uPA Fluorogenic Assay Prep->Biochem Solubilization Selectivity Selectivity Panel (tPA, Plasmin, ENaC) Biochem->Selectivity IC50 Determination Cell Boyden Chamber Invasion Assay Selectivity->Cell Orthogonal Validation

Fig 2: Self-validating experimental workflow for screening pyrazine-2-carboxamide uPA inhibitors.

Protocol 3.1: In Vitro Fluorogenic uPA Enzyme Kinetics

Objective: Determine the IC50​ and Ki​ of the inhibitor against recombinant human uPA. Causality: We utilize a synthetic peptide substrate (Z-Gly-Gly-Arg-AMC) because uPA specifically cleaves after the Arginine (Arg) residue. Cleavage liberates 7-amino-4-methylcoumarin (AMC), shifting its fluorescence emission to 460 nm, allowing for real-time tracking of enzyme velocity ( v0​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 0.01% Tween-20 to prevent enzyme adsorption to plasticware).

  • Compound Dilution: Dissolve N-carbamimidoylpyrazine-2-carboxamide dihydrochloride in assay buffer (the salt form eliminates the need for high-concentration DMSO, which can denature uPA). Prepare a 10-point serial dilution.

  • Enzyme Incubation: Add 2 nM recombinant human uPA to a 96-well black microplate. Add the compound dilutions and incubate for 15 minutes at 37°C to allow equilibrium binding at the S1 pocket.

  • Substrate Addition: Initiate the reaction by adding 50 µM Z-Gly-Gly-Arg-AMC.

  • Kinetic Read: Immediately monitor fluorescence (Ex: 380 nm, Em: 460 nm) every 60 seconds for 30 minutes.

  • Self-Validation (Inner Filter Effect): Critical Step. Run a parallel plate with compound and free AMC (no enzyme). If the compound quenches AMC fluorescence, the apparent IC50​ will be artificially low. Correct raw data against this quenching curve.

Protocol 3.2: Boyden Chamber Matrigel Invasion Assay

Objective: Confirm that biochemical uPA inhibition translates to a functional block in tumor cell invasion. Causality: Matrigel is utilized because it accurately mimics the complex basement membrane. By establishing a serum gradient, we force cells to actively secrete and utilize uPA to degrade the matrix and invade the lower chamber.

Step-by-Step Methodology:

  • Preparation: Hydrate 8 µm-pore transwell inserts coated with Matrigel in 24-well plates.

  • Cell Seeding: Starve MDA-MB-231 breast cancer cells (known high uPA expressors) in serum-free media for 12 hours. Seed 5×104 cells into the upper chamber in serum-free media containing the inhibitor.

  • Chemoattractant: Fill the lower chamber with media containing 10% FBS.

  • Incubation: Incubate for 24 hours at 37°C.

  • Fixation & Staining: Remove non-invading cells from the top of the membrane using a cotton swab. Fix invading cells on the underside with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Self-Validation (Viability vs. Invasion): Critical Step. In parallel, treat a standard 96-well plate of MDA-MB-231 cells with the exact same inhibitor concentrations and run an MTT viability assay at 24 hours. If viability drops, the "invasion block" is merely cytotoxicity. True uPA inhibitors will block invasion while maintaining ~100% cell viability.

Quantitative Structure-Activity Relationship (SAR)

While the base N-carbamimidoylpyrazine-2-carboxamide scaffold provides the necessary S1 pocket anchor, it lacks the lipophilic bulk required to engage adjacent subsites (S1 β and S2) for high potency and selectivity. Decades of SAR optimization have demonstrated that functionalizing the C5 and C6 positions of the pyrazine ring drastically improves uPA affinity while eliminating off-target epithelial sodium channel (ENaC) inhibition .

Table 1: SAR Progression of the Pyrazine-2-Carboxamide Scaffold

CompoundPyrazine SubstitutionsuPA IC50​ (nM)ENaC InhibitionMechanistic Notes
Base Scaffold (CAS: 1797171-55-1)None> 10,000HighWeak uPA binder; lacks lipophilic interactions to stabilize the complex.
Amiloride 3,5-diamino, 6-chloro~ 7,000HighParent diuretic; non-selective. C5/C6 groups are too small to reach uPA subsites.
HMA 3-amino, 5-hexamethyleneamino, 6-chloro~ 150LowAddition of the bulky C5 hexamethylene ring abolishes ENaC binding and engages the uPA S1 β pocket.
6-substituted HMA (e.g., 6-(2-benzofuranyl))3-amino, 5-hexamethyleneamino, 6-(2-benzofuranyl)< 10NoneC6 heteroaryl substitution perfectly fills the hydrophobic S2/S3 pockets, yielding sub-nanomolar potency.

Challenges in Clinical Translation: Species Selectivity

A major barrier in the preclinical development of pyrazine-2-carboxamide derivatives is extreme species selectivity. While highly potent against human uPA, these compounds often exhibit a >100-fold drop in potency against murine uPA .

The Causality: X-ray crystallography reveals that a single amino acid variance near the S1 pocket alters the internal hydration network of the mouse enzyme. The human uPA pocket allows the inhibitor to displace a specific structural water molecule, gaining significant binding entropy. The murine pocket's altered geometry prevents this displacement, leading to steric clashes and thermodynamic penalties. Consequently, standard syngeneic mouse models (e.g., B16 melanoma in C57BL/6 mice) cannot be used to evaluate these drugs; researchers must rely on humanized uPA mouse models or orthotopic human xenografts.

Conclusion

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride is much more than a simple chemical precursor; it is the definitive geometric key to unlocking the uPA S1 pocket. By understanding the strict causality of its protonated acylguanidine-Asp189 interaction, and employing rigorous, self-validating biochemical and cellular workflows, drug development professionals can leverage this scaffold to design next-generation, non-cytotoxic anti-metastatic therapeutics.

References

  • Buckley, B. J., et al. (2018). 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer. Journal of Medicinal Chemistry. [1][2][3][4]

  • El Salamouni, N. S., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Biophysical Reviews. [5][6][7]

  • Kumar, A. A., et al. (2022). The Urokinase Plasminogen Activation System in Pancreatic Cancer: Prospective Diagnostic and Therapeutic Targets. Journal of Clinical Medicine (MDPI). [8][9]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of N-carbamimidoylpyrazine-2-carboxamide Dihydrochloride in Protease and Ion Exchanger Assays

Introduction & Scientific Rationale N-carbamimidoylpyrazine-2-carboxamide dihydrochloride (CAS 1797171-55-1)[1] represents the foundational pyrazinecarboxamide pharmacophore of amiloride and its lipophilic derivatives (e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride (CAS 1797171-55-1)[1] represents the foundational pyrazinecarboxamide pharmacophore of amiloride and its lipophilic derivatives (e.g., HMA, EIPA)[2]. In preclinical drug development and in vitro pharmacology, this scaffold is utilized as a dual-action probe. It acts as a competitive inhibitor of the urokinase-type plasminogen activator (uPA)[3],[4]—a serine protease critical for extracellular matrix (ECM) degradation and cancer metastasis[5]—and as a potent blocker of Sodium-Hydrogen Exchangers (NHE) and Epithelial Sodium Channels (ENaC)[6],[7].

Understanding the precise in vitro assay conditions required to evaluate this compound is critical. The dihydrochloride salt is specifically chosen for in vitro assays due to its enhanced aqueous solubility compared to the free base, allowing researchers to maintain stable micromolar concentrations in physiological buffers without relying on high concentrations of DMSO, which can perturb cell membranes and artificially alter intracellular pH (pHi)[8].

MOA Compound N-carbamimidoylpyrazine- 2-carboxamide uPA Urokinase Plasminogen Activator (uPA) Compound->uPA Competitive Inhibition NHE Na+/H+ Exchanger (NHE1/3) & ENaC Compound->NHE Pore Blockade Plasmin Plasminogen Activation uPA->Plasmin pHi Intracellular pH Regulation NHE->pHi ECM ECM Degradation & Metastasis Plasmin->ECM

Figure 1: Dual mechanism of action of N-carbamimidoylpyrazine-2-carboxamide inhibiting uPA and NHE.

Quantitative Data Summary

The baseline inhibitory metrics of the amiloride core scaffold against its primary targets are summarized below. These values serve as a benchmark for validating assay performance before testing novel synthesized derivatives[3],[9],[10].

TargetIsoform / SystemAssay TypeTypical IC50 / KiMechanism
uPA Human LMW uPAFluorometric (AMC cleavage)IC50 ≈ 6 - 7 µMCompetitive active-site inhibition
NHE NHE1Intracellular pH (BCECF)Ki ≈ 3.0 µMReversible allosteric blockade
ENaC Murine ENaCElectrophysiology / OocyteIC50 ≈ 0.1 µMPore blockade

Protocol 1: Fluorometric uPA Enzyme Inhibition Assay

Expertise & Causality: To evaluate the anti-metastatic potential of N-carbamimidoylpyrazine-2-carboxamide, a fluorometric assay utilizing the synthetic substrate Z-Gly-Gly-Arg-AMC is preferred over chromogenic assays[9]. uPA cleaves the Arg-AMC bond, releasing free 7-amino-4-methylcoumarin (AMC). This method provides superior signal-to-noise ratios. It is critical to use Low Molecular Weight (LMW) human uPA, as it contains the intact catalytic domain but lacks the amino-terminal receptor-binding domain, preventing assay interference from spontaneous aggregation[3],[9].

Materials Required
  • Enzyme: Human LMW uPA (catalytically active).

  • Substrate: Z-Gly-Gly-Arg-AMC (Fluorogenic).

  • Test Compound: N-carbamimidoylpyrazine-2-carboxamide dihydrochloride (Stock: 10 mM in ddH₂O).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.01% Tween-20 (prevents non-specific plastic binding).

Step-by-Step Methodology
  • Reagent Preparation: Dilute the uPA enzyme in Assay Buffer to a working concentration of 2 nM. Prepare a 100 µM working solution of Z-Gly-Gly-Arg-AMC.

  • Compound Titration: Prepare a 10-point serial dilution (1:3) of the dihydrochloride compound in Assay Buffer, ranging from 100 µM down to 5 nM[9].

  • Pre-incubation: In a black 96-well microplate, combine 40 µL of the diluted compound with 40 µL of the uPA enzyme solution. Incubate at 37°C for 15 minutes. Insight: Pre-incubation is necessary to allow the competitive inhibitor to reach equilibrium with the enzyme active site.

  • Reaction Initiation: Add 20 µL of the Z-Gly-Gly-Arg-AMC substrate to all wells (Final substrate concentration: 20 µM).

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C using Excitation: 380 nm and Emission: 460 nm [9].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot % residual activity against log[inhibitor] to determine the IC50.

Protocol 2: Intracellular pH ( pHi​ ) Measurement via BCECF-AM

Expertise & Causality: To assess the compound's effect on Sodium-Hydrogen Exchangers (NHE), a live-cell ratiometric fluorescence assay using BCECF-AM is the gold standard[11],[12]. BCECF-AM is cell-permeable; once inside, intracellular esterases cleave the acetoxymethyl (AM) esters, trapping the pH-sensitive fluorescent dye inside the cell[11],[12]. An ammonium chloride ( NH4​Cl ) prepulse is used to induce a rapid intracellular acid load. When NH4​Cl is removed, cells rapidly acidify, forcing NHE to activate and extrude H+ in exchange for Na+ . N-carbamimidoylpyrazine-2-carboxamide blocks this recovery[8].

Workflow Step1 Step 1: Dye Loading Incubate cells with 5 µM BCECF-AM (30 min, 37°C) Step2 Step 2: Acidification NH4Cl prepulse (20 mM) followed by Na+-free wash Step1->Step2 Step3 Step 3: Inhibitor Addition Add N-carbamimidoylpyrazine-2-carboxamide in Na+-containing buffer Step2->Step3 Step4 Step 4: Ratiometric Read Measure Ex: 490/440 nm, Em: 535 nm Calculate dpHi/dt Step3->Step4 Step5 Step 5: Calibration Nigericin + High K+ buffers (pH 6.5 to 7.5) Step4->Step5

Figure 2: Experimental workflow for BCECF-AM ratiometric intracellular pH assay.

Materials Required
  • Dye: BCECF-AM (Stock: 1 mM in anhydrous DMSO).

  • Acid Load Buffer: 20 mM NH4​Cl , 120 mM NaCl, 5 mM KCl, 1 mM MgCl2​ , 2 mM CaCl2​ , 10 mM HEPES, pH 7.4.

  • Na+ -Free Wash Buffer: 140 mM N-methyl-D-glucamine (NMDG), 5 mM KCl, 1 mM MgCl2​ , 2 mM CaCl2​ , 10 mM HEPES, pH 7.4.

  • Calibration Ionophore: Nigericin (10 µM) in High- K+ buffers (pH 6.5, 7.0, 7.5)[8],[13].

Step-by-Step Methodology
  • Dye Loading: Seed cells (e.g., CHO or HT1080) in a 96-well black, clear-bottom plate. Wash cells with standard HEPES buffer. Add 5 µM BCECF-AM and incubate in the dark at 37°C for 30 minutes[11].

  • Acid Loading ( NH4​Cl Prepulse): Wash cells twice to remove extracellular dye. Add the Acid Load Buffer ( 20mMNH4​Cl ) for 5 minutes. Insight: NH3​ diffuses into the cell and binds H+ , temporarily alkalinizing the cell. Subsequent removal causes severe acidification.

  • Acidification & Wash: Rapidly aspirate the NH4​Cl buffer and wash twice with the Na+ -Free Wash Buffer . The absence of extracellular Na+ prevents NHE from initiating recovery prematurely[8].

  • Inhibitor Treatment & Recovery: Initiate recovery by adding Na+ -containing HEPES buffer spiked with varying concentrations of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride (0.1 µM to 50 µM).

  • Ratiometric Measurement: Immediately measure fluorescence using dual excitation at 490 nm (pH-sensitive) and 440 nm (isosbestic/pH-insensitive), with emission at 535 nm [11],[13]. The 490/440 ratio normalizes variations in dye loading and cell number[12].

  • In Situ Calibration: After the assay, permeabilize cells using 10 µM Nigericin in High- K+ buffers set to known pH values (6.5, 7.0, 7.5). Insight: Nigericin is a K+/H+ exchanger. High extracellular K+ forces pHi to equilibrate exactly with the buffer pH, allowing you to convert the 490/440 ratio directly into pHi values[8],[13].

References

  • Chemsrc. "Polydimethylsiloxane | CAS#:31900-57-9 | Chemsrc" (Contains registry data for N-carbamimidoylpyrazine-2-carboxamide dihydrochloride CAS 1797171-55-1).
  • Buckley, B. J. et al. (NIH/PMC). "6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer.
  • BRENDA Enzyme Database. "Information on EC 3.4.21.73 - u-Plasminogen activator and Organism(s) Homo sapiens and UniProt Accession P00749.
  • NIH/PubMed. "Structural basis for therapeutic intervention of uPA/uPAR system.
  • CookeChem. "5-(N-Ethyl-N-isopropyl) Amiloride , ≥95% , 1154-25-2.
  • ResearchGate. "A rapid method for measuring intracellular pH using BCECF-AM.
  • Bevensee, M. O. et al. (NIH/PMC). "Intracellular pH Regulation in Cultured Astrocytes from Rat Hippocampus: I. Role of HCO3.
  • Han, J. et al. (ACS Chemical Reviews). "Fluorescent Indicators for Intracellular pH.
  • University of Wollongong Research Online. "Characterisation of the Urokinase Plasminogen Activation (uPA) System in the Rat Collagen Induced Arthritis Model.
  • Cellular Physiology & Biochemistry. "mOrange2, a Genetically Encoded, pH Sensitive Fluorescent Protein, is an Alternative to BCECF-AM to Measure Intracellular pH to Determine NHE3 and DRA Activity.

Sources

Application

Preparation of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride Stock Solutions for Cell Culture: An Application Note

Introduction: The Significance of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride in Cellular Research N-carbamimidoylpyrazine-2-carboxamide dihydrochloride belongs to the pyrazine carboxamide class of compounds, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride in Cellular Research

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride belongs to the pyrazine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. Derivatives of pyrazine-2-carboxamide have demonstrated a wide range of biological activities, including antimycobacterial and antifungal properties.[1] Notably, the structural similarity of N-carbamimidoylpyrazine-2-carboxamide to amiloride, a well-characterized potassium-sparing diuretic, strongly suggests its potential role as an inhibitor of the epithelial sodium channel (ENaC).[2][3]

ENaC is a crucial ion channel responsible for regulating sodium and water homeostasis across epithelial tissues.[4][5] Its dysregulation is implicated in various pathologies, including cystic fibrosis, where ENaC hyperactivation leads to airway surface liquid depletion and impaired mucociliary clearance.[6][7] Consequently, ENaC inhibitors are a promising therapeutic strategy for such conditions.[6][8] The accurate and reproducible preparation of stock solutions of potential ENaC inhibitors like N-carbamimidoylpyrazine-2-carboxamide dihydrochloride is paramount for in vitro studies aimed at elucidating their mechanism of action and therapeutic potential.

This application note provides a comprehensive, step-by-step protocol for the preparation, sterilization, and storage of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride stock solutions for use in cell culture applications. The methodologies outlined herein are designed to ensure the integrity of the compound and the reproducibility of experimental results.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride is critical for the preparation of stable and accurate stock solutions. While specific experimental data for this exact compound is not widely available, we can infer its properties from structurally similar compounds like pyrazine-2-carboxamide derivatives and amiloride hydrochloride.

PropertyAnticipated Value/CharacteristicRationale & References
Molecular Weight ~250-300 g/mol Based on the molecular formula of similar pyrazine carboxamide structures. For instance, Pyrazine-2-carboxamide hydrochloride has a molecular weight of 159.57 g/mol .[9] Amiloride hydrochloride has a molecular weight of 266.1 g/mol .[2]
Solubility Sparingly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO).Pyrazine carboxamide derivatives often exhibit limited aqueous solubility but are generally soluble in organic solvents like DMSO.[10] Amiloride hydrochloride has a solubility of ~6-7 mg/mL in water and ≥30 mg/mL in DMSO.[2]
Stability Stable as a solid when protected from light and moisture. In solution, stability is pH-dependent, with potential for hydrolysis in alkaline or slightly acidic conditions.Carbamate-containing compounds can be susceptible to hydrolysis.[11] For long-term storage, solutions are best kept at low temperatures.

Based on this analysis, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride due to its excellent solubilizing capacity for this class of compounds.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.

I. Materials
  • N-carbamimidoylpyrazine-2-carboxamide dihydrochloride powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter (DMSO-compatible)

  • Sterile syringes and needles

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

II. Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Sterilization & Storage A Calculate Mass B Weigh Compound A->B Accurate Weighing C Add DMSO B->C Transfer to Vial D Dissolve C->D Vortex/Sonicate E Sterile Filter D->E Ensure Clarity F Aliquot E->F Single-Use Aliquots G Store at -20°C F->G Protect from Light

Caption: Workflow for N-carbamimidoylpyrazine-2-carboxamide dihydrochloride stock solution preparation.

III. Step-by-Step Procedure
  • Calculation of Required Mass:

    • To prepare a 10 mM stock solution, the required mass of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride must be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM solution (assuming a molecular weight of 266.1 g/mol , similar to amiloride hydrochloride[2]): Mass = 10 mmol/L x 0.001 L x 266.1 g/mol = 2.661 mg

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh the calculated mass of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride powder and transfer it to the tube.

  • Dissolution:

    • Add the desired volume of anhydrous DMSO to the tube containing the compound.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Sterilization:

    • For cell culture applications, it is crucial to sterilize the stock solution.

    • Aseptically attach a sterile 0.22 µm syringe filter to a sterile syringe.

    • Draw the N-carbamimidoylpyrazine-2-carboxamide dihydrochloride solution into the syringe.

    • Filter the solution into a new sterile, amber microcentrifuge tube or vial.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the sterile stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.

Preparation of Working Solutions

For cell-based experiments, the high-concentration stock solution must be diluted to the desired final working concentration in cell culture medium or an appropriate aqueous buffer (e.g., PBS).

I. Recommended Working Concentrations

The optimal working concentration of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration range. Based on data for amiloride, a potent ENaC inhibitor, the following concentration ranges can be considered as a starting point[2][12]:

ApplicationTypical Concentration Range
Selective ENaC Inhibition0.1 - 10 µM
Non-selective Ion Channel Inhibition> 10 µM
II. Dilution Procedure
  • Calculation of Dilution:

    • Use the following formula to calculate the volume of the stock solution required to achieve the desired final concentration: V1 = (C2 x V2) / C1 Where:

      • V1 = Volume of stock solution

      • C1 = Concentration of stock solution (e.g., 10 mM)

      • V2 = Final volume of working solution

      • C2 = Desired final concentration of working solution

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution: V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium or buffer.

    • Mix thoroughly by gentle pipetting or inversion.

    • The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Mechanism of Action: Inhibition of the Epithelial Sodium Channel (ENaC)

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride, like its analog amiloride, is expected to function as a competitive inhibitor of the epithelial sodium channel (ENaC).[2][3] ENaC is a heterotrimeric channel composed of α, β, and γ subunits that facilitates the influx of sodium ions across the apical membrane of epithelial cells.[5] This process is a key driver of water reabsorption.

G cluster_0 Normal ENaC Function cluster_1 ENaC Inhibition Na_ion Na+ Ion ENaC ENaC Channel Na_ion->ENaC Enters Cell Cell_in Intracellular Space ENaC->Cell_in Compound N-carbamimidoylpyrazine- 2-carboxamide ENaC_blocked Blocked ENaC Channel Compound->ENaC_blocked Binds and Blocks Cell_in_blocked Intracellular Space ENaC_blocked->Cell_in_blocked Na_ion_ext Na+ Ion Na_ion_ext->ENaC_blocked Entry Inhibited

Sources

Method

Application Notes &amp; Protocols: Utilizing N-carbamimidoylpyrazine-2-carboxamide dihydrochloride for the Targeted Inhibition of Epithelial Sodium Channels (ENaC)

Audience: Researchers, scientists, and drug development professionals engaged in the study of epithelial transport, ion channel physiology, and related disease models. Abstract: This comprehensive guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in the study of epithelial transport, ion channel physiology, and related disease models.

Abstract: This comprehensive guide provides an in-depth exploration of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride, commonly known as Amiloride Hydrochloride, a potent and widely-used inhibitor of the Epithelial Sodium Channel (ENaC). We delve into the molecular mechanism of action, provide detailed, field-proven protocols for its application in key electrophysiological assays, and offer insights into data interpretation and experimental design. This document is intended to serve as a foundational resource for leveraging Amiloride as a precise pharmacological tool to investigate ENaC function in both native and recombinant systems.

Introduction: The Epithelial Sodium Channel (ENaC) and its Canonical Blocker

The Epithelial Sodium Channel (ENaC) is a cornerstone of physiological homeostasis, playing a critical role in regulating sodium and water balance across tight epithelia.[1][2] This ion channel is predominantly expressed on the apical membrane of polarized epithelial cells in the kidney, lungs, colon, and sweat glands.[3][4] Structurally, ENaC is a heterotrimeric protein composed of α, β, and γ subunits (a δ subunit can also substitute for α), which assemble to form a highly selective pore for sodium ions.[1][5]

The flux of sodium through ENaC is the rate-limiting step for sodium reabsorption in several tissues, making it fundamental to the control of extracellular fluid volume and blood pressure.[4] Consequently, ENaC dysfunction is implicated in multiple pathologies. Gain-of-function mutations lead to excessive sodium retention, causing severe hypertension as seen in Liddle's syndrome, while in conditions like cystic fibrosis, hyperactive ENaC contributes to airway surface liquid dehydration and impaired mucociliary clearance.[1][3][6][7]

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride (Amiloride Hydrochloride) is a potassium-sparing diuretic that has been established as the canonical pharmacological tool for studying ENaC.[8][9] Its primary mechanism of action is the direct, reversible blockade of the ENaC pore.[2][10] Understanding how to properly utilize Amiloride is essential for any researcher aiming to isolate and quantify ENaC-mediated activity.

Mechanism of Action: A Reversible Pore Blocker

Amiloride functions as a direct antagonist of ENaC. It does not require cellular uptake or metabolism to exert its effect. The molecule enters the external vestibule of the ENaC pore and physically occludes it, thereby preventing the passage of sodium ions. This "pore plug" mechanism results in a rapid and reversible inhibition of channel activity.

The affinity of Amiloride for ENaC is high, with an IC₅₀ (the concentration required to achieve 50% inhibition) typically in the nanomolar to low micromolar range (0.1 to 1.0 µmol/L).[11] It is crucial to note that while Amiloride is highly selective for ENaC at these lower concentrations, it can inhibit other ion transporters, such as the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX), at significantly higher concentrations (IC₅₀ > 3 µmol/L).[9][11] This dose-dependent selectivity is a critical experimental consideration to ensure that observed effects are specifically attributable to ENaC inhibition.

Caption: Mechanism of ENaC inhibition by Amiloride.

Compound Properties and Preparation

Proper handling and preparation of Amiloride Hydrochloride are paramount for reproducible experimental outcomes.

PropertyValueReference
Chemical Name N-(diaminomethylidene)-3,5-diamino-6-chloropyrazine-2-carboxamide;dihydrochloride[12]
Synonyms Amiloride Hydrochloride[12]
CAS Number 2016-88-8[12]
Molecular Formula C₆H₈ClN₇O·HCl[12]
Molecular Weight 266.09 g/mol [12]
Appearance Solid[12]
Purity >99% recommended[12]
Solubility Soluble in DMSO to 100 mM; Soluble in water to 10 mM (heating may be required)[12]
Storage Store stock solutions at -20°C. Store solid compound in a cool, dry place.[13]
Protocol for Stock Solution Preparation (10 mM in DMSO)
  • Pre-Weigh: Allow the vial of Amiloride Hydrochloride to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: To prepare a 10 mM stock solution, dissolve 2.66 mg of Amiloride Hydrochloride (MW: 266.09) in 1 mL of high-purity DMSO. Adjust volumes as needed for your experimental scale.

  • Dissolution: Add the calculated volume of DMSO to the solid compound. Vortex thoroughly until fully dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C, protected from light.

Safety Note: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling the solid compound and concentrated solutions.[14] Handle in a well-ventilated area.[15]

Application Protocols: Measuring ENaC Inhibition

The following protocols describe two gold-standard techniques for quantifying ENaC activity and its inhibition by Amiloride.

4.1 Protocol 1: Ussing Chamber Electrophysiology

The Ussing chamber is an apparatus used to measure the net ion transport across an epithelial tissue or a confluent monolayer of cells grown on a permeable support.[16][17] The short-circuit current (Isc) measured under voltage-clamp conditions (0 mV) is a direct measure of this net active ion transport.[18]

Objective: To quantify the Amiloride-sensitive Isc, which represents the portion of the total current mediated by ENaC.

Materials:

  • Ussing Chamber System (e.g., P2300, Physiologic Instruments)[19]

  • Voltage/Current Clamp Amplifier

  • Epithelial cells cultured to confluence on permeable supports (e.g., human bronchial epithelial cells, A6 kidney cells)

  • Symmetrical Ringer's solution (e.g., Krebs-Ringer Bicarbonate, gassed with 95% O₂/5% CO₂)

  • Amiloride Hydrochloride (10 mM stock in DMSO)

  • Other pharmacological agents as required (e.g., Forskolin, Bumetanide)

Step-by-Step Methodology:

  • System Preparation: Assemble the Ussing chamber according to the manufacturer's instructions. Fill both apical and basolateral half-chambers with pre-warmed (37°C) and pre-gassed Ringer's solution.

  • Mounting the Epithelium: Carefully excise the permeable support membrane containing the confluent cell monolayer and mount it between the two half-chambers, ensuring a tight seal.

  • Equilibration: Allow the system to equilibrate for 15-30 minutes. During this time, the transepithelial potential difference (Vte) and resistance (Rt) should stabilize.

  • Short-Circuiting: Switch the amplifier to voltage-clamp mode and clamp the Vte to 0 mV. The resulting current is the short-circuit current (Isc).

  • Baseline Recording: Record a stable baseline Isc for 5-10 minutes. This represents the total net ion transport across the epithelium.

  • Amiloride Application: Add Amiloride to the apical half-chamber to a final concentration of 10-100 µM. This concentration ensures complete blockade of ENaC. The vehicle (DMSO) should be added to a control chamber.

  • Inhibition Recording: Observe and record the rapid decrease in Isc. The current will stabilize at a new, lower baseline.

  • Data Analysis: The Amiloride-sensitive current (Isc-amiloride) is calculated by subtracting the stable current after Amiloride addition from the initial baseline current. This value represents the ENaC-mediated sodium transport.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for N-carbamimidoylpyrazine-2-carboxamide Dihydrochloride

Welcome to the Technical Support Center. As drug development professionals and researchers, you often encounter complex physicochemical hurdles when transitioning compounds from synthesis to in vitro and in vivo assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, you often encounter complex physicochemical hurdles when transitioning compounds from synthesis to in vitro and in vivo assays.

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride (the core scaffold of amiloride and its derivatives) presents a unique dual-solubility challenge. While its highly polar guanidino group and pyrazine ring offer excellent target engagement properties, the dihydrochloride salt form creates significant dissolution barriers in pure organic solvents, while its pH-dependent ionization leads to kinetic precipitation in physiological buffers [1].

This guide provides field-proven, self-validating protocols to overcome these specific bottlenecks.

Physicochemical Profile & Solubility Dynamics

To troubleshoot solubility, we must first understand the thermodynamic and kinetic forces at play. The table below summarizes the critical parameters dictating the behavior of this compound in solution.

PropertyValue / CharacteristicMechanistic Implication for Assays
Molecular Weight ~238.07 g/mol (Di-HCl Salt)Small, highly rigid, and planar structure promotes strong crystal lattice packing.
H-Bond Donors / Acceptors 4 / 5Highly polar surface area; requires extensive solvation shells to remain in solution.
Predicted pKa (Guanidine) ~8.7At pH 7.4, the compound shifts toward its mono-protonated/free-base form, drastically lowering aqueous solubility.
Solubility in 100% DMSO Poor to ModerateDMSO (aprotic) cannot hydrogen-bond with Cl⁻ ions, failing to break the strong di-HCl ionic lattice.
Solubility in Water High (Thermodynamic)Highly soluble in unbuffered water, but causes a sharp drop in pH due to the dihydrochloride salt.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my dihydrochloride salt struggle to dissolve in 100% DMSO when making a 10 mM stock?

The Causality: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. While it excels at solvating cations and neutral lipophilic molecules, it is notoriously poor at solvating anions like chloride. The N-carbamimidoylpyrazine-2-carboxamide dihydrochloride salt possesses a very high crystal lattice energy. Without a protic solvent to hydrogen-bond with the chloride ions, the thermodynamic driving force to dissolve is insufficient [2]. The Solution: Introduce a trace amount of a protic co-solvent. Adding just 2–5% (v/v) LC-MS grade water to your DMSO provides the necessary hydrogen bonding to solvate the Cl⁻ ions, rapidly breaking the crystal lattice without compromising the stock's utility for downstream assays.

Q2: When I dilute my DMSO stock into a pH 7.4 assay buffer, the compound crashes out. Why is this happening?

The Causality: This is a classic failure of kinetic solubility . When you rapidly dilute the DMSO stock into a pH 7.4 buffer, two things happen simultaneously:

  • Solvent Shift: The sudden drop in DMSO concentration forces the compound to rely entirely on aqueous solvation.

  • pH Shock: At pH 7.4, the buffer forces the compound (pKa ~8.7) to partially deprotonate from its highly soluble di-cationic state into its poorly soluble mono-cationic or free-base state. This creates localized zones of supersaturation, leading to rapid nucleation and macroscopic precipitation [3]. The Solution: Raise the kinetic solubility boundary by pre-adding non-ionic surfactants (e.g., 0.01–0.05% Tween-20) to the assay buffer, and ensure vigorous mixing during the dropwise addition of the DMSO stock to prevent localized supersaturation.

Q3: My assay results are highly erratic, but I don't see any visible precipitate. What is going wrong?

The Causality: The compound is likely undergoing colloidal aggregation. Before macroscopic crystals form, supersaturated compounds often form nano-aggregates (colloids) ranging from 100 to 500 nm. These colloids scatter light, sequester the active compound, and can non-specifically bind to proteins, leading to false-positive assay readouts or erratic dose-response curves [3]. The Solution: Validate your solutions using Dynamic Light Scattering (DLS) or a microplate-based turbidity assay (measuring absorbance at 620 nm). If scattering is detected, centrifuge the sample at 10,000 x g for 10 minutes and measure the supernatant concentration via UV-Vis to determine the true soluble fraction.

Experimental Workflows

Protocol A: Preparation of a Stable 10 mM Master Stock

This protocol utilizes a self-validating co-solvent strategy to overcome ionic lattice resistance.

  • Weighing: Accurately weigh the required mass of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride powder into a low-bind microcentrifuge tube.

  • Primary Solvation: Add 95% of the final target volume using anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. Observation: The solution will likely remain a cloudy suspension due to lattice resistance.

  • Lattice Disruption: Add the remaining 5% of the volume using LC-MS grade H₂O.

  • Thermal Assist: Place the tube in a sonicating water bath set to 37°C for 5–10 minutes.

  • Validation: Hold the tube against a dark background under bright light. The solution must be optically clear with no refractive particulates. Store aliquots at -20°C.

Protocol B: Controlled Aqueous Dilution for In Vitro Assays

This protocol prevents kinetic "crash out" by managing the solvent shift and pH shock.

  • Buffer Preparation: Prepare your target aqueous assay buffer (e.g., PBS, pH 7.4).

  • Surfactant Addition: Add 0.05% (v/v) Tween-20 or Pluronic F-68 to the buffer. Mechanistic note: Surfactant micelles encapsulate the hydrophobic regions of the transient free-base, preventing nucleation.

  • Vessel Setup: Aliquot the prepared buffer into your final assay vessel. Place the vessel on a magnetic stirrer or vortex mixer.

  • Dynamic Dilution: While maintaining continuous, vigorous mixing, introduce the 10 mM DMSO stock solution dropwise directly into the center of the vortex. Do not allow the DMSO drop to slide down the wall of the tube.

  • Validation (Crucial): Centrifuge a 100 µL aliquot of the final mixture at 10,000 x g for 10 minutes. Measure the UV absorbance of the supernatant and compare it to a theoretical standard curve to confirm 100% compound recovery.

Visualizing Solubility Dynamics

TroubleshootingTree Start Solid N-carbamimidoylpyrazine- 2-carboxamide 2HCl Step1 Add 100% DMSO (Target: 10 mM) Start->Step1 Check1 Does it dissolve completely? Step1->Check1 Fix1 Add 2-5% v/v H2O & Sonicate at 37°C Check1->Fix1 No (Lattice Resistance) Step2 Dilute into pH 7.4 Aqueous Assay Buffer Check1->Step2 Yes Fix1->Step1 Retry Check2 Is the solution clear (No precipitation)? Step2->Check2 Fix2 Use Stepwise Dilution or Add 0.05% Tween-20 Check2->Fix2 No (Kinetic Crash) Success Proceed to Assay (Stable Solution) Check2->Success Yes Fix2->Step2 Retry

Decision tree for overcoming lattice resistance and kinetic precipitation.

KineticMechanism A 10 mM Stock in DMSO B Rapid Dilution into Buffer A->B C Solvent Shift & pH Shock (pH 7.4) B->C D Supersaturation (Kinetic Boundary) C->D E Nucleation & Colloidal Aggregation D->E F Macroscopic Precipitation E->F

Mechanistic pathway of kinetic precipitation during aqueous dilution.

References

  • 2-Pyrazinoylguanidine | C6H7N5O | CID 124704 - PubChem. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at:[Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed / National Institutes of Health. Available at: [Link]

Optimization

Technical Support Center: Preventing N-carbamimidoylpyrazine-2-carboxamide dihydrochloride Precipitation in Cell Culture Media

Introduction Welcome to the technical support guide for N-carbamimidoylpyrazine-2-carboxamide dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for N-carbamimidoylpyrazine-2-carboxamide dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this and similar compounds in cell culture-based assays. Pyrazine carboxamide derivatives are a class of compounds investigated for a wide range of pharmacological activities.[1] A common yet significant challenge encountered during in-vitro studies is the precipitation of the compound upon its introduction into complex aqueous environments like cell culture media.

This guide provides a comprehensive framework for understanding, preventing, and troubleshooting precipitation issues. By integrating established principles of chemical solubility with best practices in cell culture, our goal is to ensure the reproducibility and accuracy of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and behavior of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride in experimental settings.

Q1: What is N-carbamimidoylpyrazine-2-carboxamide dihydrochloride, and why is it prone to precipitation?

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride is a salt form of a parent pyrazine carboxamide compound. The "dihydrochloride" designation indicates that the parent molecule has been treated with two equivalents of hydrochloric acid, typically to protonate basic nitrogen atoms. This process is generally employed to enhance the aqueous solubility of an otherwise poorly soluble organic molecule.

However, despite this enhancement, precipitation can still occur for several reasons:

  • Limited Intrinsic Solubility: The parent pyrazine carboxamide core is often hydrophobic, limiting its solubility in aqueous solutions.[2]

  • Solvent Shock: The most common cause of precipitation is "solvent shock." The compound is typically dissolved at a high concentration in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated organic stock is rapidly diluted into the aqueous cell culture medium, the compound may crash out of solution as it is no longer soluble in the predominantly aqueous environment.[3]

  • pH Sensitivity: As a dihydrochloride salt, the compound's solubility is highly dependent on the pH of the medium. Cell culture media are buffered, typically to a physiological pH of ~7.4. If this pH is not optimal for the compound's solubility, precipitation can occur. Cell metabolism can also alter the local pH over time, potentially causing the compound to fall out of solution during longer incubation periods.[3]

Q2: What are the primary factors in cell culture media that can induce compound precipitation?

Cell culture media are complex mixtures, and several factors can contribute to compound precipitation:

  • Temperature Fluctuations: Many components, especially salts and proteins, can precipitate out of the medium due to temperature shifts.[4][5] Repeated freeze-thaw cycles of either the compound stock or supplemented media should be avoided.[4]

  • High Concentrations: Both the concentration of the compound stock and its final working concentration are critical. Exceeding the solubility limit in either the stock or the final medium will inevitably lead to precipitation.

  • Interactions with Media Components: Media contain high concentrations of salts, such as calcium and phosphate.[4][6] These can interact with the test compound, forming less soluble complexes. For example, CaCl2 and MgSO4 can react to form CaSO4 crystals, a process that can be exacerbated by pH instability.[4][5]

  • Serum Proteins: If you are using a serum-containing medium (e.g., with Fetal Bovine Serum, FBS), the compound can bind to abundant proteins like albumin. While this can sometimes improve solubility, it can also lead to the formation of insoluble protein-compound aggregates.[3]

  • Evaporation: Improperly sealed culture vessels can lead to evaporation, increasing the concentration of all components and raising the likelihood of precipitation.[4][5]

Q3: I use DMSO to dissolve my compound. What are the best practices for this?

DMSO is an excellent and widely used solvent for dissolving hydrophobic compounds for cell culture assays. However, its use requires careful consideration:

  • Use Anhydrous DMSO: Use a fresh, high-quality, anhydrous (water-free) grade of DMSO. Water contamination in DMSO can compromise the stability and solubility of your compound.

  • Final Concentration Matters: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to avoid solvent-induced cellular stress or artifacts. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Intermediate Dilutions: Do not perform large serial dilutions of a DMSO stock directly into an aqueous buffer or medium. This will almost certainly cause precipitation. It is better to perform serial dilutions in DMSO first, and then add the final, most dilute DMSO stock to your medium.

Section 2: Proactive Prevention: Protocols & Best Practices

The most effective way to deal with precipitation is to prevent it from happening. This section provides detailed protocols and a quantitative guide to help you prepare your treatment solutions correctly.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the steps for dissolving your powdered N-carbamimidoylpyrazine-2-carboxamide dihydrochloride.

  • Determine Target Concentration: Decide on the highest concentration you will need for your stock solution (e.g., 10 mM, 50 mM). It is better to work with a stock concentration that is at least 1000x higher than your highest final working concentration.

  • Weigh the Compound: In a sterile microcentrifuge tube, carefully weigh out the required amount of compound using a calibrated analytical balance.

  • Add Solvent: Add the calculated volume of sterile, anhydrous DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the tube vigorously for 1-2 minutes. If particulates are still visible, sonicate the solution in a water bath for 5-10 minutes.[7] Visually inspect the solution against a light source to ensure it is completely clear and free of any precipitate.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[4] Store at -20°C or -80°C, protected from light, as recommended for the specific compound.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Ensure complete dissolution) add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store

Caption: Standard workflow for preparing a DMSO-based compound stock solution.

Protocol 2: Preparing the Final Working Solution in Cell Culture Medium

This is the most critical step where precipitation is likely to occur.

  • Pre-warm the Medium: Warm your cell culture medium (e.g., DMEM, RPMI-1640) to 37°C in a water bath. Using cold medium can decrease compound solubility.[8]

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains within acceptable limits (ideally ≤ 0.1%).

  • Add Stock to Medium (Critical Step):

    • Pipette the required volume of your DMSO stock solution.

    • Dispense the stock solution drop-wise directly into the vortex of the gently swirling or stirring culture medium. Never add the aqueous medium to the concentrated DMSO stock. [7][9]

    • This rapid, distributive mixing is crucial to avoid localized high concentrations of the compound that lead to precipitation.[9]

  • Final Mix and Use: Gently swirl the final solution one last time. Use the freshly prepared medium for your experiment immediately. Do not store the final diluted solution for long periods unless stability has been confirmed.

Data Table: Recommended Concentrations and Parameters
ParameterRecommendationRationale
Stock Concentration 10-50 mM in 100% Anhydrous DMSOA high concentration allows for small volumes to be added to the final medium, minimizing the final solvent percentage.
Final DMSO Concentration ≤ 0.1% (up to 0.5% may be tolerated)Minimizes solvent toxicity and off-target effects on cells.
Dilution Factor ≥ 1:1000 (Stock:Medium)Ensures the DMSO percentage remains low and reduces the impact of "solvent shock."
Medium Temperature Pre-warmed to 37°CEnhances the solubility of many compounds and prevents temperature-induced salt precipitation from the medium itself.[4]
Mixing Method Add stock drop-wise into swirling mediumPrevents localized high concentrations, which is a primary driver of precipitation.[9]
Section 3: Troubleshooting Guide

If you have already observed precipitation, this guide will help you identify the cause and find a solution.

Troubleshooting Flowchart

G cluster_immediate Immediate Precipitation cluster_later Delayed Precipitation decision decision solution solution start Precipitate Observed when When did it appear? start->when immediate immediate when->immediate Immediately upon adding stock later later when->later After incubation (hours/days) cause_immediate Cause: Likely 'solvent shock' or exceeded solubility limit. cause_later Cause: Compound instability, pH shift, or serum interaction. solution_immediate1 Solution 1: Lower the final compound concentration. cause_immediate->solution_immediate1 solution_immediate2 Solution 2: Prepare a lower concentration stock (e.g., 1 mM) and add a larger volume slowly. solution_immediate1->solution_immediate2 solution_immediate3 Solution 3: Ensure media is pre-warmed and add stock into swirling medium. solution_immediate2->solution_immediate3 solution_later1 Solution 1: Check compound stability at 37°C. Consider shorter incubation times. cause_later->solution_later1 solution_later2 Solution 2: Monitor media pH. Use HEPES-buffered media for more stable pH. solution_later1->solution_later2 solution_later3 Solution 3: Test in serum-free media to rule out protein interaction. solution_later2->solution_later3

Caption: A troubleshooting flowchart to diagnose and solve precipitation issues.

In-Depth Scenarios & Solutions
  • Scenario 1: Precipitate forms immediately upon adding the stock solution.

    • Primary Cause: The final concentration of the compound exceeds its solubility limit in the cell culture medium, or the mixing technique was inadequate.[3]

    • Solutions:

      • Reduce Concentration: The simplest solution is to lower the final working concentration of the compound.

      • Create an Intermediate Dilution: Prepare an intermediate dilution of your stock in DMSO (e.g., dilute your 10 mM stock to 1 mM in DMSO). You can then add a larger volume of this 1 mM stock to your medium, which can be easier to mix effectively.

      • Optimize Mixing: Re-attempt the dilution, ensuring the medium is at 37°C and that you are adding the stock very slowly into a swirling vortex of the medium.[7]

  • Scenario 2: The medium becomes cloudy or shows precipitate after several hours or days in the incubator.

    • Primary Cause: This suggests a stability issue or an interaction that develops over time.

    • Solutions:

      • Assess Compound Stability: The compound may be unstable and degrading at 37°C, with the degradation products being insoluble. Consult the manufacturer's data sheet or consider performing a stability test.

      • Monitor pH: As cells metabolize, they release byproducts (like lactic acid) that lower the pH of the medium. This pH shift can cause a pH-sensitive compound to precipitate.[3] Consider using a medium supplemented with HEPES buffer for more robust pH control.

      • Evaluate Serum Interactions: If using serum, the compound might be slowly binding to and precipitating with proteins. Try reducing the serum percentage or switching to a serum-free formulation for a test run to see if the problem persists.[3]

  • Scenario 3: My stock solution itself has become cloudy or contains crystals after being stored.

    • Primary Cause: The compound has precipitated out of the DMSO stock, often due to temperature changes or absorption of atmospheric moisture.

    • Solutions:

      • Re-dissolve: Gently warm the vial to 37°C and vortex or sonicate until all crystals are fully re-dissolved.[7]

      • Prevent Future Issues: Ensure you are using anhydrous DMSO and that your stock solution vials are sealed tightly to prevent moisture absorption. Storing in smaller, single-use aliquots is highly recommended to prevent this issue with the main stock.

References
  • Tewatia, N., Abida., & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]

  • Yazıcı, G., et al. (2012). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co., Ltd. [Link]

  • DiPiazza, A., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. Request PDF. [Link]

  • Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

  • Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • PubMed. (2002). Study of pH-dependent zinc(II)-carboxamide interactions by zinc(II)-carboxamide-appended cyclen complexes (cyclen = 1,4,7,10-tetraazacyclododecane). [Link]

  • Jampilek, J., et al. (2013). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. PMC. [Link]

  • PubChem. (n.d.). 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. [Link]

  • Dolezal, M., et al. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. MDPI. [Link]

  • RSC Publishing. (n.d.). A carbazole–naphthoyl hydrazone conjugate and its Zn(ii)-complex as stimuli-responsive smart materials: detection of VOCs and Cu2+, AIE insights and bioimaging applications. [Link]

  • PMC. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. National Center for Biotechnology Information. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • PubChem. (n.d.). N-(2,3-dihydro-1H-inden-2-yl)-3-(piperidine-1-carbonylamino)pyrazine-2-carboxamide. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. [Link]

  • NCBI. (n.d.). Troubleshooting guide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?. [Link]

Sources

Troubleshooting

Optimizing storage conditions to prevent degradation of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride

Technical Support Center: Stability and Storage of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride Welcome to the technical support guide for N-carbamimidoylpyrazine-2-carboxamide dihydrochloride. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Storage of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride

Welcome to the technical support guide for N-carbamimidoylpyrazine-2-carboxamide dihydrochloride. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical protocols necessary to ensure the long-term stability and integrity of this compound. Proper handling and storage are paramount for reproducible and reliable experimental outcomes. This guide is structured in a question-and-answer format to directly address the challenges and questions you may encounter.

Section 1: Compound Profile and Intrinsic Stability

Q1: What are the key structural features of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride that influence its stability?

A: The stability of this molecule is governed by three primary structural components: the pyrazine ring, the N-carbamimidoyl (guanidinium) group, and the carboxamide linker. The dihydrochloride salt form is also a critical factor.

  • Expertise & Experience: The pyrazine ring itself is an aromatic heterocycle and is generally stable. However, the molecule's susceptibility to degradation primarily stems from the two functional groups attached to it: the carboxamide and the guanidinium group. The dihydrochloride salt form indicates that the highly basic guanidinium group is protonated, which enhances its stability and aqueous solubility. However, this salt form also significantly increases the compound's potential for hygroscopicity (the tendency to absorb moisture from the air).[1]

Q2: What are the primary environmental factors that can cause the degradation of this compound?

A: The four main environmental factors that can compromise the integrity of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride are moisture, light, elevated temperature, and pH extremes (in solution).

  • Expertise & Experience:

    • Moisture: As a dihydrochloride salt, the compound is likely hygroscopic. Absorbed water can act as a reactant, leading to the hydrolysis of the amide bond, which is a common degradation pathway for carboxamide-containing compounds.[1][2]

    • Light: Aromatic and heterocyclic compounds can be susceptible to photodegradation, where energy from light (particularly UV and high-frequency visible light) can induce chemical reactions, leading to the formation of impurities.[3][4]

    • Temperature: Heat provides the activation energy for chemical reactions. Storing the compound at elevated temperatures will accelerate the rate of any potential degradation pathway, including hydrolysis and oxidation.[5]

    • pH (in solution): In aqueous solutions, the compound's stability will be highly pH-dependent. The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[2]

Section 2: Recommended Storage Conditions (FAQ)

Q3: What is the optimal temperature for the long-term storage of the solid compound?

A: For long-term stability, the solid compound should be stored in a freezer at -20°C . For short-term storage (weeks), refrigeration at 2-8°C is acceptable.

  • Expertise & Experience: Lowering the temperature significantly reduces the kinetic energy of the molecules, thereby slowing down potential degradation reactions. While room temperature might be acceptable for very brief periods, consistent cold storage is a fundamental principle of preserving chemical integrity.[3]

Q4: How must I protect the solid compound from moisture?

A: It is critical to store the compound in a tightly sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel or Drierite).

  • Expertise & Experience: The hygroscopic nature of hydrochloride salts is a primary risk. When you remove the container from cold storage, always allow it to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing onto the cold powder, which can lead to clumping and hydrolysis. This is a critical, often overlooked, step in maintaining compound integrity.

Q5: Is N-carbamimidoylpyrazine-2-carboxamide dihydrochloride light-sensitive?

A: Yes, you should assume the compound is light-sensitive. Store the solid material and any solutions in amber-colored vials or wrap clear containers completely in aluminum foil to protect them from light.[4]

  • Expertise & Experience: Many nitrogen-containing heterocyclic compounds exhibit photosensitivity. Photodegradation can lead to the formation of complex impurities that may be difficult to identify and can interfere with your experiments.[6] It is a best practice in drug development and research to protect all novel compounds from light unless photostability studies have proven otherwise.

Q6: I need to prepare a stock solution. How should it be prepared and stored?

A: Prepare stock solutions using a high-purity, anhydrous solvent in which the compound is stable (e.g., DMSO for organic stocks or a buffered aqueous solution for physiological experiments). Store solutions in small, single-use aliquots at -80°C.

  • Expertise & Experience: Aliquoting is crucial. It prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution each time the main vial is opened. For aqueous solutions, ensure the buffer pH is one where the compound exhibits maximum stability, which often needs to be determined empirically (see Section 4).

ParameterRecommended ConditionRationale
Temperature (Solid) -20°C (Long-term) / 2-8°C (Short-term)Minimizes kinetic energy, slowing degradation rates.
Moisture (Solid) Tightly sealed container within a desiccator.Prevents hygroscopic absorption and subsequent hydrolysis.[1]
Light Amber vials or foil-wrapped containers.Protects against potential photodegradation.[4]
Solutions Store as single-use aliquots at -80°C .Avoids repeated freeze-thaw cycles and contamination.

Section 3: Troubleshooting Common Storage-Related Issues

Q7: My powder has turned from white to a yellow or brownish color. What does this indicate?
  • Symptom: Discoloration of the solid powder.

  • Probable Cause: This is a strong indicator of chemical degradation. The color change is often due to the formation of minor, highly conjugated impurities or oxidation products. This is frequently linked to exposure to light or air (oxidation) over time.

  • Recommended Action: Do not use the discolored compound for experiments where precise concentration and compound identity are critical. A purity analysis via HPLC or LC-MS is strongly recommended to identify the extent of degradation and the nature of the impurities.

Q8: The powder, which was once free-flowing, is now clumpy and hard. What happened?
  • Symptom: Change in the physical state of the powder (clumping, caking).

  • Probable Cause: This is a classic sign of moisture absorption.[1] The hygroscopic nature of the dihydrochloride salt has caused it to pull water from the atmosphere, leading to the formation of hydrates and causing the particles to stick together.

  • Recommended Action: While the compound may still be usable for some applications, its effective molecular weight has changed, which will impact the accuracy of concentration calculations. The presence of water may also have initiated hydrolysis. It is best to discard the affected lot and adhere strictly to desiccated storage protocols with new material.

Q9: My experimental results have been inconsistent lately. Could compound degradation be the cause?
  • Symptom: High variability in experimental data (e.g., loss of potency, unexpected off-target effects).

  • Probable Cause: Yes, this is a very common consequence of using a degraded compound. A decrease in the concentration of the active parent compound or the introduction of new, biologically active degradation products can lead to significant and unpredictable changes in experimental outcomes.

  • Recommended Action:

    • Analyze Purity: Immediately perform an HPLC analysis on your current stock solution and compare it to a fresh, properly stored standard.

    • Prepare Fresh Stocks: Discard all existing solutions and prepare new ones from a reliable, properly stored solid source.

    • Review Handling Procedures: Ensure that all lab members are following best practices for handling and storing the compound, including allowing containers to warm to room temperature before opening.

Section 4: Technical Protocols for Stability Assessment

These protocols provide a framework for validating the stability of your compound.

Protocol 1: Forced Degradation Study Workflow

This experiment intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[2]

Objective: To determine the degradation profile under various stress conditions.

Methodology:

  • Prepare Solutions: Prepare a solution of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions (in separate, sealed vials):

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid powder at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette) to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, along with an unstressed control, using the HPLC-UV method described below.

Stress ConditionTime (hours)Expected % Degradation (Example)Observations
1N HCl, 60°C2415-25%Appearance of new, more polar peaks on HPLC.
1N NaOH, 60°C2430-50%Significant degradation, multiple new peaks.
3% H₂O₂, RT245-10%Minor new peaks, potential for N-oxide formation.
Solid, 105°C48<5%Minimal degradation, possible discoloration.
Light Exposure2410-20%Appearance of several minor impurity peaks.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Objective: To quantify the purity of the compound and detect degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • Start with 5% Solvent B.

    • Ramp to 95% Solvent B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm with a photodiode array (PDA) detector to identify the optimal absorbance wavelength (likely around 270 nm for the pyrazine ring).

  • Sample Preparation: Dilute the stock solution to a final concentration of ~0.1 mg/mL in the initial mobile phase composition.

  • Analysis: Inject 10 µL. Purity is calculated as the peak area of the main compound divided by the total peak area of all detected components.

Section 5: Data Interpretation and Visualization

Diagram 1: Postulated Hydrolytic Degradation Pathway

The most probable degradation pathway in the presence of water is the hydrolysis of the amide bond.

G Parent N-carbamimidoylpyrazine-2-carboxamide (Parent Compound) Product1 Pyrazine-2-carboxylic Acid Parent->Product1  Hydrolysis (H₂O)  (Amide Cleavage) Product2 Guanidine Parent->Product2

Caption: Postulated hydrolytic cleavage of the amide bond.

Diagram 2: Experimental Workflow for Stability Testing

This workflow outlines the self-validating process for ensuring compound integrity over time.

G cluster_0 Initial Characterization cluster_1 Storage & Stress cluster_2 Analysis & Decision Receive Receive Compound Initial_Analysis Perform Initial Purity Analysis (HPLC, T=0) Receive->Initial_Analysis Store Aliquot and Store (-20°C, Desiccated, Dark) Initial_Analysis->Store Stress Forced Degradation (Heat, Light, pH, etc.) Initial_Analysis->Stress Time_Point Sample at Time Points (e.g., 1, 3, 6 months) Store->Time_Point HPLC_Analysis Analyze via Stability- Indicating HPLC Method Stress->HPLC_Analysis Time_Point->HPLC_Analysis Interpret Interpret Data: Compare to T=0 HPLC_Analysis->Interpret Decision Decision: Pass/Fail (e.g., >95% Purity) Interpret->Decision

Caption: Workflow for long-term and forced degradation stability testing.

References

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). Retrieved from [Link]

  • Lim, Y.-Q., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(9), 859. Retrieved from [Link]

  • Gavan, A., et al. (2021). Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. AAPS PharmSciTech, 22(6), 209. Retrieved from [Link]

  • Vogna, D., et al. (2013). Transformation products and reaction pathways of carbamazepine during photocatalytic and sonophotocatalytic treatment. Water Research, 47(19), 7047-7057. Retrieved from [Link]

  • Cieśla, M., et al. (2024). A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. ACS Omega, 9(39), 42875-42885. Retrieved from [Link]

  • Material Safety Data Sheet - Carbamazepine, 99%. (2005). Cole-Parmer. Retrieved from [Link]

  • Ferreira, O., et al. (2015). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. Journal of Chemical & Engineering Data, 60(10), 2894-2903. Retrieved from [Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals. (n.d.). World Health Organization. Retrieved from [Link]

  • Valdez, C. A., et al. (2024). Carbonyldiimidazole as a derivatizing agent for the enhanced detection of pinacolyl alcohol by EI-GC-MS and LC. OSTI.GOV. Retrieved from [Link]

  • da Silva, A. G., et al. (2024). Efficient Degradation of Carbamazepine in Continuous and Batch Modes by Laccase-Photo-Fenton-Intensified Hybrid Treatment. Molecules, 29(5), 1146. Retrieved from [Link]

  • Drug quality and storage. (n.d.). MSF Medical Guidelines. Retrieved from [Link]

  • Material Safety Data Sheet - Pyrazinamide. (2005). Pan American Health Organization. Retrieved from [Link]

  • Packaging - How to store highly sensitive drugs? (2026). A3P. Retrieved from [Link]

  • Shayanfar, A., et al. (2022). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. Molecules, 27(18), 5821. Retrieved from [Link]

  • Krátký, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 253. Retrieved from [Link]

  • Wu, A. B., et al. (2003). Photolysis of NSAIDs. II. Online LC-MS determination of photodegradants from carprofen. Journal of Food and Drug Analysis, 11(3). Retrieved from [Link]

  • A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. (2023). AIR Unimi. Retrieved from [Link]

  • Protection of Light Sensitive Products. (2015). Pharmaguideline. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]

Sources

Optimization

Minimizing cytotoxicity of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride in long-term cell cultures

A Guide to Minimizing Cytotoxicity in Long-Term Cell Cultures Introduction N-carbamimidoylpyrazine-2-carboxamide dihydrochloride, more commonly known as Amiloride HCl, is a potent inhibitor of several key ion transport p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Cytotoxicity in Long-Term Cell Cultures

Introduction

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride, more commonly known as Amiloride HCl, is a potent inhibitor of several key ion transport proteins, including the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE) family.[1][2][3] Its utility in research is broad, spanning from studies on ion transport and intracellular pH (pHi) regulation to cancer biology, where it has been shown to inhibit tumor cell growth.[4] However, its very mechanism of action—disrupting fundamental cellular ion homeostasis—presents a significant challenge for long-term in vitro studies: cytotoxicity.[5][6]

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with cell viability during prolonged exposure to Amiloride. Here, we provide field-proven insights, troubleshooting guides, and validated protocols to help you maintain healthy cell cultures while effectively studying the effects of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered when using Amiloride in cell culture.

Q1: What is the primary cause of Amiloride-induced cytotoxicity in long-term cultures?

A1: The principal driver of Amiloride's toxicity is its inhibition of the Na+/H+ exchanger, particularly the ubiquitously expressed NHE1 isoform.[7] NHE1 is a primary mechanism for cells to extrude excess protons (H+) and maintain a stable intracellular pH (pHi). By blocking NHE1, Amiloride causes intracellular acidification (a drop in pHi), which, if sustained, can trigger stress pathways, inhibit metabolic enzymes, and ultimately lead to apoptosis or other forms of cell death.[5][7][8] While its effects on ENaC are potent, NHE1 inhibition is often the key concern for cytotoxicity in non-epithelial cells commonly used in cancer research.

Q2: My cells are dying even at low concentrations. What should I check first?

A2: Before adjusting your experimental design, verify the fundamentals of your setup:

  • Solvent Toxicity: Confirm that the final concentration of your vehicle (e.g., DMSO, water) is well below the toxic threshold for your specific cell line (typically <0.1% for DMSO in long-term culture). Always run a vehicle-only control.[9]

  • Compound Stability: Ensure Amiloride is stable in your culture medium for the duration of the experiment. Degradation products could be more toxic. While Amiloride is generally stable, prolonged incubation at 37°C can be a factor.

  • Concentration Accuracy: Double-check all calculations for your stock solution and serial dilutions. A simple decimal error can lead to a 10-fold increase in concentration.

  • Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to pHi disruption. Cells that are highly metabolically active or have a high proliferative rate may be more susceptible.

Q3: How can I determine a safe and effective concentration range for my specific cell line?

A3: The therapeutic window for Amiloride is cell-type dependent. The most critical first experiment is to generate a comprehensive dose-response curve. This will allow you to determine key parameters:

  • IC50 (or EC50): The concentration that produces 50% of the desired biological effect (e.g., inhibition of proliferation).

  • CC50 (or LC50): The concentration that causes 50% cytotoxicity.

Your ideal long-term working concentration should be significantly below the CC50 while still being at or above the IC50. See Troubleshooting Guide 1 for a detailed protocol.

Q4: Does the pH of my culture medium matter when using Amiloride?

A4: Yes, absolutely. The extracellular pH (pHo) can influence Amiloride's activity and toxicity. Some studies have shown that an alkaline extracellular pH can paradoxically increase the cytotoxic effects of Amiloride derivatives.[5] This is because a higher pHo creates a steeper proton gradient, making the cell even more reliant on NHE1 for proton extrusion. When NHE1 is inhibited under these conditions, the subsequent pHi drop can be more severe. Ensure your culture medium is properly buffered (e.g., with bicarbonate and in a CO2-controlled incubator) and the pH is stable and verified (typically pH 7.2-7.4).

Part 2: In-Depth Troubleshooting Guides

Guide 1: Establishing an Optimal Dosing Strategy

The most common failure point in long-term experiments is using a single, high concentration of the drug. A systematic approach to define the optimal concentration is crucial.

Core Concept: The Therapeutic Window

The goal is to find a concentration range where Amiloride produces its intended biological effect with minimal impact on cell viability. This is achieved by carefully mapping the dose-response relationship for both efficacy and toxicity.

Workflow: Determining the Therapeutic Window

G cluster_0 Phase 1: Dose-Response Curve Generation cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Concentration Selection A Prepare 10-point, 2-fold serial dilution of Amiloride B Seed cells in 96-well plates at optimal density A->B C Treat cells for a relevant short-term period (e.g., 48-72h) B->C D Perform parallel assays for: 1. Cell Viability (e.g., CTB, MTT) 2. Biological Effect (e.g., proliferation assay) C->D E Plot % Viability vs. Log[Amiloride] Plot % Effect vs. Log[Amiloride] D->E Collect Data F Calculate CC50 (Cytotoxicity) Calculate IC50 (Efficacy) E->F G Identify Therapeutic Window: Concentrations > IC50 and < CC50 F->G Define Range H Select 2-3 concentrations within this window for long-term studies G->H

Caption: Workflow for determining the optimal Amiloride concentration.

Protocol: Generating a Dose-Response Curve
  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the assay (e.g., 48-72 hours).[10] This must be optimized for your cell line.

  • Compound Preparation: Prepare a 2x concentrated stock of your highest Amiloride concentration in complete culture medium. Perform a 10-point, 2-fold serial dilution in complete medium. Also prepare a 2x vehicle control.

  • Treatment: Remove the seeding medium from the cells and add an equal volume of the 2x compound dilutions. This minimizes stress from a full media change.

  • Incubation: Incubate for a period relevant to your biological question, typically 48 or 72 hours. This duration is often sufficient to observe effects on proliferation and viability.

  • Assay for Viability: Use a reliable viability assay.

    • Recommended: A fluorescence-based assay that measures membrane integrity (cytotoxicity) and is not dependent on metabolic activity.[11]

    • Use with Caution: Tetrazolium salt-based assays (e.g., MTT, WST-1) measure metabolic activity. Since Amiloride can alter cell metabolism, these assays might give a composite reading of both cell death and metabolic slowdown, potentially overstating the "cytotoxic" effect.[11]

  • Data Analysis: Normalize your data with untreated cells as 100% viability and a lysis control (e.g., Triton X-100) as 0% viability. Plot the results on a semi-log graph and use non-linear regression to calculate the CC50 value.[12][13]

Parameter Description Goal for Long-Term Culture
CC50 50% Cytotoxic ConcentrationYour highest working concentration should be well below this value (e.g., CC50 / 5 or lower).
IC50 50% Inhibitory ConcentrationYour lowest working concentration should be at or above this value to ensure a biological effect.
Therapeutic Index CC50 / IC50A higher ratio indicates a wider and safer experimental window.

Table 1: Key parameters derived from dose-response analysis.

Guide 2: Advanced Strategies for Long-Term Culture

If standard continuous dosing proves too toxic even at low concentrations, more advanced strategies are required. These methods aim to provide the necessary drug exposure while giving cells time to recover from metabolic stress.

Strategy 1: Intermittent Dosing (Pulse-Chase)

This method involves treating the cells for a defined period and then washing the compound out and allowing the cells to recover in drug-free medium. This can be highly effective for compounds whose primary toxic effect is reversible.

G A Day 0: Seed Cells B Day 1: Treat with Amiloride A->B C Day 3: Wash Out Drug Add Fresh Medium B->C D Day 5: Re-Treat with Amiloride C->D E Day 7: Wash Out & Harvest or Re-Treat D->E

Caption: Example of an intermittent (pulse-chase) dosing schedule.

Protocol for Intermittent Dosing:

  • Seed cells to be ~50-60% confluent at the time of first treatment.

  • Treat with the selected Amiloride concentration for 24-48 hours.

  • Gently wash the cell monolayer twice with pre-warmed sterile PBS.

  • Replace with fresh, pre-warmed complete culture medium (drug-free).

  • Allow cells to recover for a defined period (e.g., 24-72 hours).

  • Repeat the treatment/wash cycle as required for the experiment's duration.

  • Critical Control: Include a parallel culture that receives continuous drug exposure to validate the benefit of the intermittent schedule.

Strategy 2: Dose De-escalation

For some biological effects, a higher initial dose may be required to establish the phenotype, but a lower dose is sufficient to maintain it.

Protocol for Dose De-escalation:

  • Treat cells with an initial concentration near the IC50/IC80 for 1-3 days.

  • After the initial period, replace the medium with fresh medium containing a lower "maintenance" dose (e.g., 25-50% of the initial dose).

  • Continue the culture with the lower maintenance dose, refreshing the medium every 2-3 days as needed.[14]

Strategy 3: Culture Adaptation (For Generating Resistant Lines)

In some cases, the research goal may be to develop a cell line that is resistant to Amiloride's effects. This involves a long-term, gradual increase in drug concentration.[12][15]

Protocol for Culture Adaptation:

  • Begin by continuously culturing the parental cell line in a low concentration of Amiloride (e.g., the IC20-IC30).

  • When the cells recover a normal proliferation rate, subculture them and increase the Amiloride concentration by a small factor (e.g., 1.2 to 1.5-fold).[12][15]

  • Repeat this process of recovery and dose escalation over many weeks or months.

  • Periodically freeze down vials of cells at different resistance levels as backups.[15]

  • Confirm the development of resistance by comparing the CC50 of the adapted cells to the parental line.

Part 3: Understanding the Mechanism of Cytotoxicity

A deeper understanding of why Amiloride is toxic allows for more targeted mitigation strategies. The primary mechanism is the disruption of intracellular pH homeostasis.

G cluster_Cell Cellular Effects Amiloride Amiloride NHE1 Na+/H+ Exchanger (NHE1) Maintains pHi by exporting H+ Amiloride->NHE1 Inhibits Acidification Intracellular Acidification (pHi Drop) Disruption of Normal pH ~7.2 NHE1->Acidification Leads to Metabolism Inhibition of Metabolic Enzymes Acidification->Metabolism impairs function Stress Induction of Cellular Stress Pathways Acidification->Stress triggers Apoptosis Apoptosis Metabolism->Apoptosis Stress->Apoptosis

Caption: Mechanism of Amiloride-induced cytotoxicity via NHE1 inhibition.

By understanding this pathway, you can hypothesize potential rescue strategies. For example, if your experiment can tolerate it, slightly acidifying the culture medium (e.g., to pH 6.8-7.0) could reduce the proton gradient and lessen the cell's reliance on NHE1, potentially mitigating some toxicity. However, this must be approached with extreme caution as it will alter many other cellular processes.

References
  • Title: What is the mechanism of Amiloride Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Amiloride Hydrochloride Tablets, USP Source: dailymed.nlm.nih.gov URL: [Link]

  • Title: Cytotoxicity Assays – what your cells don't like Source: BMG Labtech URL: [Link]

  • Title: An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia Source: PMC - NIH URL: [Link]

  • Title: Development of Drug-resistant Cell Lines for Experimental Procedures Source: PMC - NIH URL: [Link]

  • Title: Amiloride - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani Source: PubMed URL: [Link]

  • Title: Amiloride derivatives induce apoptosis by depleting ER Ca2+ stores in vascular endothelial cells Source: PMC - NIH URL: [Link]

  • Title: Design of optimal concentrations for in vitro cytotoxicity experiments Source: PMC - NIH URL: [Link]

  • Title: A Novel Lipophilic Amiloride Derivative Induces Lysosome-Dependent Cell Death in Therapy-Resistant Populations of Breast Cancer Cells Source: ResearchGate URL: [Link]

  • Title: Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells Source: Current Protocols in Chemical Biology - Sorger Lab URL: [Link]

  • Title: Amiloride - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Effect of amiloride and/or bafilomycin A1 on intracellular pH (pH i ) recovery from acid load in proximal tubule (PT) cells. Source: ResearchGate URL: [Link]

  • Title: Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation Source: MDPI URL: [Link]

  • Title: Suppression of positive inotropic and toxic effects of cardiac glycosides by amiloride Source: National Library of Medicine URL: [Link]

  • Title: Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties and in vivo efficacy of the series Source: PubMed URL: [Link]

  • Title: Amiloride sensitizes human pancreatic cancer cells to erlotinib in vitro through inhibition of the PI3K/AKT signaling pathway Source: PMC - NIH URL: [Link]

  • Title: What are Amiloride sensitive sodium channel inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: Intracellular pH Plays a Critical Role in Glucose-Induced Time-Dependent Potentiation of Insulin Release in Rat Islets Source: American Diabetes Association URL: [Link]

  • Title: How to treat cell culture (with the compound) for a long term? Source: ResearchGate URL: [Link]

  • Title: Amiloride inhibits the growth of human colon cancer cells in vitro Source: University of Texas M. D. Anderson Cancer Center URL: [Link]

  • Title: Millimolar amiloride concentrations block K conductance in proximal tubular cells Source: Sci-Hub URL: [Link]

  • Title: Exploring long-term protection of normal human fibroblasts and epithelial cells from chemotherapy in cell culture Source: Oncotarget URL: [Link]

  • Title: Amiloride: Package Insert / Prescribing Information Source: Drugs.com URL: [Link]

  • Title: Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers Source: Procell URL: [Link]

  • Title: Potency and specificity of amiloride and its analogues on branchial sodium fluxes in freshwater trout and goldfish Source: UBC Zoology URL: [Link]

  • Title: Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity Source: PubMed URL: [Link]

  • Title: Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling Source: MDPI URL: [Link]

  • Title: Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells Source: Frontiers URL: [Link]

Sources

Troubleshooting

Process Chemistry Support Center: Crystallization of N-carbamimidoylpyrazine-2-carboxamide Dihydrochloride

Welcome to the technical support center for the isolation and crystallization of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride (also known as 2-pyrazinoylguanidine dihydrochloride)[1]. This compound is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the isolation and crystallization of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride (also known as 2-pyrazinoylguanidine dihydrochloride)[1]. This compound is a critical structural motif and precursor in the synthesis of urokinase plasminogen activator (uPA) inhibitors[2] and lipophilic amiloride analogs[3].

Due to the extreme polarity of the diprotonated acylguanidine system, process chemists frequently encounter low yields, oiling out (liquid-liquid phase separation), and incomplete salt formation during scale-up. This guide provides field-proven, mechanistically grounded solutions to optimize your crystallization workflows.

Part 1: Mechanistic FAQs (The "Why")

Q: Why is my crystallization yield consistently below 40% when using aqueous HCl? A: The low yield is driven by the hydration energy of the diprotonated salt. N-carbamimidoylpyrazine-2-carboxamide contains both a highly basic guanidine moiety and a weakly basic pyrazine ring[1]. Forming the dihydrochloride requires protonating both. When aqueous HCl (e.g., 37% HCl) is used, the introduced water drastically increases the solubility of the highly polar dihydrochloride salt in the mother liquor. Water acts as a powerful hydrogen-bond donor and acceptor, widening the metastable zone and preventing complete precipitation.

Q: Why does my product "oil out" instead of forming a crystalline powder? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution exceeds the nucleation threshold too rapidly. When a strong antisolvent (like acetone or ethyl acetate) is added quickly to a methanolic solution of the API, the system bypasses the metastable zone (where crystal nucleation occurs) and enters the labile zone, causing the solute to separate as a dense, amorphous, solvent-rich liquid phase[3].

Q: Is my compound degrading during the crystallization process? A: It is highly possible if you are utilizing elevated temperatures with aqueous acids. Acylguanidines are susceptible to acid-catalyzed hydrolysis. Extended heating (>65°C) in the presence of water and HCl can cleave the amide bond, reverting the compound to pyrazine-2-carboxylic acid and guanidine hydrochloride. Anhydrous conditions suppress this degradation pathway.

Part 2: Troubleshooting Guide

Workflow Start Yield / Purity Issue Q1 Using Aqueous HCl? Start->Q1 A1 Switch to Anhydrous IPA-HCl (5-6N) Q1->A1 Yes Q2 Product Oiling Out? Q1->Q2 No A1->Q2 A2 Adjust Antisolvent Rate & Add Seed Crystals Q2->A2 Yes Q3 Monohydrochloride? Q2->Q3 No A2->Q3 A3 Ensure >2.5 eq HCl Verify pH < 2 Q3->A3 Yes Success Optimized Dihydrochloride Crystallization Q3->Success No A3->Success

Step-by-step troubleshooting workflow for resolving crystallization failures.

Issue 1: Incomplete Salt Formation (Monohydrochloride Impurity)

  • Diagnosis: HPLC or titration reveals a mixture of free base, monohydrochloride, and dihydrochloride.

  • Resolution: The pyrazine nitrogen is weakly basic. To force the equilibrium toward the dihydrochloride, you must use a strict stoichiometric excess of acid (>2.5 equivalents). Verify the mother liquor pH is < 2.0 before initiating cooling.

Issue 2: Severe Yield Loss in the Mother Liquor

  • Diagnosis: Product remains dissolved; evaporation of the filtrate yields a sticky mass.

  • Resolution: Transition the primary solvent from Methanol to Isopropanol (IPA). IPA has a lower dielectric constant, which significantly reduces the solubility of the diprotonated salt. Replace aqueous HCl with anhydrous 5N HCl in IPA.

Part 3: Quantitative Process Data

The following table summarizes the thermodynamic and yield outcomes based on solvent and acid selection during process optimization.

Solvent SystemHCl SourceAntisolventCooling RateYield (%)Purity (HPLC)Process Observation
Methanol / Water37% Aq. HClNoneFast< 30%92.0%High loss in mother liquor; hydrolysis detected.
Methanol37% Aq. HClAcetoneFast45%94.5%Severe oiling out (LLPS) observed.
Ethanol1.25M EtOH-HClEthyl AcetateModerate65%97.2%Monohydrochloride impurity present.
Isopropanol (IPA) 5N IPA-HCl Acetone Slow (0.5°C/min) > 85% > 99.5% Highly crystalline powder, no LLPS.

Part 4: Optimized Experimental Protocol

This methodology is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the protocol ensures causality-driven success at each phase of the crystallization.

Phase 1: Dissolution and Anhydrous Acidification
  • Charge Reactor: Suspend 1.0 equivalent of N-carbamimidoylpyrazine-2-carboxamide free base[3] in 10 volumes of anhydrous Isopropanol (IPA).

  • Heating: Heat the suspension to 60°C under nitrogen.

  • Acid Addition: Slowly charge 2.6 equivalents of 5N Anhydrous HCl in IPA over 30 minutes. Maintain the internal temperature between 60°C and 65°C.

  • IPC 1 (Self-Validation): Withdraw a 100 µL aliquot, dilute in 1 mL of DI water, and measure the pH. Proceed only if pH < 2.0. If pH > 2.0, add additional IPA-HCl in 0.1 eq increments.

Phase 2: Seeding and Metastable Zone Control
  • Cooling: Ramp the reactor temperature down to 50°C at a rate of 0.5°C/min.

  • Seeding: Introduce 1% w/w of pre-milled N-carbamimidoylpyrazine-2-carboxamide dihydrochloride seed crystals.

  • Aging: Hold the suspension at 50°C for 30 minutes to allow the seed bed to mature.

  • IPC 2 (Self-Validation): Visually inspect the reactor (or use an inline FBRM probe). Proceed only if the seed bed persists and the solution exhibits stable turbidity. If seeds dissolve, the system is undersaturated; cool by an additional 2°C and re-seed.

Phase 3: Antisolvent Addition and Isolation
  • Antisolvent Dosing: Linearly dose 5 volumes of anhydrous Acetone over 2 hours. The slow addition prevents local supersaturation spikes that trigger oiling out.

  • Final Cooling: Cool the slurry to 5°C at a rate of 0.5°C/min. Age at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the product under a nitrogen blanket (to prevent atmospheric moisture absorption). Wash the cake with 2 volumes of cold (0°C) anhydrous Acetone.

  • Drying: Dry in a vacuum oven at 45°C until constant weight is achieved.

G A API in Solution (Methanol/IPA) B Supersaturated State A->B Cooling / Antisolvent C Oiling Out (LLPS) Amorphous Phase B->C Rapid addition High supersaturation D Nucleation (Metastable Zone) B->D Controlled ramp Seeding E High-Yield Crystalline Salt C->E Extended aging (Slow & Low Yield) D->E Crystal Growth

Thermodynamic pathways of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride crystallization.

Part 5: References

  • Information on EC 3.4.21.73 - u-Plasminogen activator and Organism(s) Homo sapiens and UniProt Accession P00749 - BRENDA Enzyme Database Source: BRENDA Enzyme Database URL:

  • 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer Source: NIH PubMed Central (PMC) URL:

  • 2-Pyrazinoylguanidine | C6H7N5O | CID 124704 Source: PubChem - NIH URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to NHE1 Inhibition: EIPA vs. Next-Generation Pyrazinoylguanidines

Introduction: The Critical Role of the Na+/H+ Exchanger 1 (NHE1) The Sodium-Hydrogen Exchanger isoform 1 (NHE1), a ubiquitously expressed plasma membrane protein, is a cornerstone of cellular homeostasis. It performs a f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Na+/H+ Exchanger 1 (NHE1)

The Sodium-Hydrogen Exchanger isoform 1 (NHE1), a ubiquitously expressed plasma membrane protein, is a cornerstone of cellular homeostasis. It performs a fundamental task: the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+)[1]. This seemingly simple function is a master regulator of intracellular pH (pHi), cell volume, and ion homeostasis. Under normal physiological conditions, NHE1 activity is minimal. However, in response to intracellular acidification, it becomes robustly activated to expel excess protons and restore pHi to the optimal physiological range[1][2].

This protective mechanism, however, is co-opted in various pathological states. In cancer, the persistent metabolic activity of tumor cells generates a highly acidic intracellular environment. Upregulated NHE1 activity allows cancer cells to survive and thrive by extruding this acid, which paradoxically contributes to the acidification of the tumor microenvironment, promoting invasion and metastasis[1][2]. Similarly, during ischemia-reperfusion events in tissues like the heart and brain, intracellular acidosis activates NHE1, leading to a massive influx of Na+. This sodium overload reverses the action of the Na+/Ca2+ exchanger, causing a deleterious accumulation of intracellular calcium, which triggers cell death pathways[2][3].

Consequently, the pharmacological inhibition of NHE1 has emerged as a compelling therapeutic strategy for both oncology and cardioprotection[2]. Amiloride, a potassium-sparing diuretic, was one of the first compounds identified with NHE1 inhibitory properties[1][3]. This has led to the development of a vast library of amiloride analogs, primarily based on the N-carbamimidoylpyrazine-2-carboxamide (pyrazinoylguanidine) scaffold, with improved potency and selectivity. This guide provides an in-depth comparison of two prominent examples from this class: the widely-used, classic inhibitor 5-(N-ethyl-N-isopropyl)amiloride (EIPA), and a representative of a newer, more selective generation of compounds, 5-(1,4-oxazepine) amiloride.

The Inhibitors: A Tale of Two Generations

Both EIPA and 5-(1,4-oxazepine)amiloride belong to the pyrazinoylguanidine family of NHE1 inhibitors. Their core structure, featuring a substituted pyrazine ring linked to a guanidinium group, is essential for blocking the ion-translocating pore of the NHE1 protein[1]. However, modifications at the 5-position of the pyrazine ring dramatically influence their pharmacological profiles.

  • EIPA (5-(N-ethyl-N-isopropyl)amiloride): For decades, EIPA has been the workhorse inhibitor for studying NHE1 function. Its dialkyl amine substitution at the 5-position confers significantly greater potency than the parent compound, amiloride[1]. It is cell-permeable and has been instrumental in elucidating the role of NHE1 in countless cellular processes. However, its utility as a precise molecular probe is hampered by a range of off-target effects[4][5].

  • N-carbamimidoylpyrazine-2-carboxamide Derivatives (e.g., 5-(1,4-oxazepine)amiloride): Recognizing the limitations of EIPA, recent medicinal chemistry efforts have focused on developing amiloride analogs with higher potency and, crucially, greater selectivity for NHE1[1][6]. By exploring substitutions at the 5- and 6-positions of the pyrazine core, researchers have identified compounds with significantly improved pharmacological properties. The 5-(1,4-oxazepine) analog (referred to hereafter as Compound 30, as designated in cited literature) is a prime example, demonstrating high potency and selectivity for NHE1 over other targets[1][6].

Head-to-Head Comparison: Potency, Selectivity, and Cellular Impact

The choice of an NHE1 inhibitor for a specific research application hinges on a clear understanding of its performance characteristics. Below is a detailed comparison of EIPA and the next-generation inhibitor, Compound 30.

Mechanism of Action & Potency

Both compounds act as competitive inhibitors at the external Na+ binding site of the NHE1 transporter, physically occluding the channel to prevent ion exchange. The primary differentiator lies in their potency, typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (nM)Source
EIPA Human NHE1~20[7]
Compound 30 Human NHE185[1][6]
Amiloride (Reference) Human NHE1~1,000-5,000[1]

While some studies show EIPA to have a lower IC50, it's crucial to note that assay conditions can influence these values. Both are highly potent inhibitors, demonstrating nanomolar efficacy. The key distinction arises not from raw potency, but from their activity at other targets.

Selectivity and Off-Target Effects

This is the most critical point of differentiation. An ideal pharmacological probe should be highly selective for its intended target to ensure that observed biological effects are not misinterpreted.

  • EIPA: The utility of EIPA is significantly compromised by its numerous off-target activities.

    • Other NHE Isoforms: EIPA can inhibit other NHE isoforms, such as NHE2 and NHE3, which can confound results in systems where these isoforms are expressed[8].

    • Urokinase-type Plasminogen Activator (uPA): EIPA is known to inhibit uPA, a serine protease involved in cell migration and invasion[1][9]. This makes it difficult to attribute anti-migratory effects solely to NHE1 inhibition.

    • Macropinocytosis: EIPA is a widely used inhibitor of macropinocytosis, a form of cellular uptake for nutrients, which is independent of its NHE1 activity[5].

    • NHE1-Independent Cytotoxicity: Studies have demonstrated that EIPA can induce apoptosis, ER stress, and DNA damage, leading to cell death even in cells lacking NHE1[4][10]. These effects are often observed at concentrations used for NHE1 inhibition.

  • Compound 30 (5-(1,4-oxazepine)amiloride): This compound was specifically identified in a screening campaign to isolate highly selective NHE1 inhibitors[1][6].

    • Selectivity over uPA: Compound 30 exhibits high selectivity for NHE1. Its IC50 for uPA is 5,715 nM, giving it a 67-fold selectivity ratio in favor of NHE1[1][6]. This makes it a much cleaner tool for dissecting the specific roles of NHE1 in processes like cell migration.

    • Cytotoxicity: This class of highly selective inhibitors was found to have low cytotoxicity, with IC50 values for cell viability often above 100 µM, well above the concentrations needed for effective NHE1 inhibition[1].

Summary of Key Differences
FeatureEIPA (5-(N-ethyl-N-isopropyl)amiloride)Compound 30 (5-(1,4-oxazepine)amiloride)
Primary Target NHE1NHE1
NHE1 Potency (IC50) ~20 nM85 nM
Selectivity Low; inhibits other NHEs, uPA, macropinocytosisHigh; >67-fold selective for NHE1 over uPA
Off-Target Effects Induces apoptosis, ER stress, DNA damageLow cytotoxicity at effective concentrations
Recommended Use General NHE1 inhibition where off-targets are not a primary concernPrecise dissection of NHE1-specific functions, especially in migration/invasion studies

Visualizing NHE1 Function and Inhibition

To better understand the context of this comparison, the following diagrams illustrate the role of NHE1 and the workflow for its study.

NHE1_Pathway cluster_membrane Plasma Membrane cluster_intra cluster_extra NHE1 NHE1 H_ion H⁺ NHE1->H_ion pHi_restore pHi Homeostasis Restored NHE1->pHi_restore Leads to Na_overload ↑ [Na⁺]i NHE1->Na_overload Can cause Acidosis Intracellular Acidosis (Low pHi, ↑ H⁺) Acidosis->NHE1 Activates H_ion_out H⁺ H_ion->H_ion_out Extrusion Na_ion_in Na⁺ Na_ion_in->NHE1 Pathology Pathological Outcomes (Cancer Progression, Cell Death) Na_overload->Pathology Na_ion_out Na⁺ Na_ion_out->Na_ion_in Influx Inhibitor EIPA or Compound 30 Inhibitor->NHE1 Blocks

Caption: Mechanism of NHE1 activation and inhibition.

Experimental Protocol: Measuring NHE1 Activity via Intracellular pH Recovery

A robust and widely accepted method for quantifying NHE1 inhibition is to measure the recovery of intracellular pH (pHi) following an induced acid load. The fluorescent dye BCECF-AM is the gold standard for this assay.

Principle:

Cells are loaded with the cell-permeable, non-fluorescent BCECF-AM. Intracellular esterases cleave the AM group, trapping the now fluorescent and pH-sensitive BCECF inside the cell[11][12]. The fluorescence emission of BCECF is ratiometric and corresponds to pHi. An acid load is induced using an ammonium chloride (NH4Cl) prepulse. Upon removal of NH4Cl, the cell becomes acutely acidified. In the presence of Na+, NHE1 activates to extrude H+ and restore pHi. The rate of this pHi recovery is a direct measure of NHE1 activity and can be inhibited by compounds like EIPA.

Materials:
  • Cells grown on coverslips or in a 96-well black-walled plate

  • HEPES-Buffered Saline Solution (HBSS) or similar physiological salt solution

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • High-quality anhydrous DMSO

  • NH4Cl solution (e.g., 20 mM in HBSS)

  • Na+-free buffer (substituting Na+ with N-methyl-D-glucamine, NMDG+)

  • NHE1 inhibitors (EIPA, Compound 30)

  • Fluorescence plate reader or microscope capable of ratiometric imaging (e.g., Excitations at ~490 nm and ~440 nm, Emission at ~535 nm)

Step-by-Step Methodology:
  • Cell Preparation: Plate cells to achieve 70-90% confluency on the day of the experiment.

  • Dye Loading: a. Prepare a 1-5 mM stock solution of BCECF-AM in DMSO. b. Dilute the stock solution to a final working concentration of 2-5 µM in HBSS. c. Remove growth media from cells, wash once with HBSS. d. Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light[13].

  • Washing: Wash the cells 2-3 times with HBSS to remove extracellular dye.

  • Inhibitor Pre-incubation: Add HBSS containing the desired concentration of the NHE1 inhibitor (or vehicle control, e.g., 0.1% DMSO) to the cells. Incubate for 15-30 minutes.

  • Acid Load (NH4Cl Prepulse): a. Replace the inhibitor solution with a solution containing both the inhibitor and 20 mM NH4Cl. b. Incubate for 5-10 minutes. NH4Cl will enter the cell and equilibrate, causing a slight alkalinization.

  • Inducing Acidification and Measuring Recovery: a. Place the plate/coverslip in the fluorescence reader/microscope. b. Begin fluorescence recording. c. Rapidly remove the NH4Cl-containing solution and replace it with a Na+-free buffer (containing the inhibitor) to wash away the NH4Cl and confirm the absence of Na+-dependent recovery. This will cause a sharp drop in pHi. d. After the pHi has stabilized at its nadir, rapidly replace the Na+-free buffer with the Na+-containing HBSS (with inhibitor). e. The influx of Na+ will activate NHE1, and the recovery of pHi (increase in the 490/440 fluorescence ratio) can be monitored over time (typically 5-10 minutes)[1].

  • Data Analysis: a. Convert the fluorescence ratios to pHi values using a calibration curve (generated using a K+/nigericin high-potassium buffer to equilibrate intracellular and extracellular pH). b. Calculate the initial rate of pHi recovery (dpHi/dt) by fitting a linear regression to the first 1-2 minutes of the recovery phase. c. Normalize the recovery rates of inhibitor-treated cells to the vehicle control (defined as 100% activity). d. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

BCECF_Workflow Start Plate Cells Load Load with BCECF-AM (30-60 min, 37°C) Start->Load Wash1 Wash Cells (x3) with HBSS Load->Wash1 PreIncubate Pre-incubate with Inhibitor or Vehicle Wash1->PreIncubate AcidLoad Induce Acid Load (NH4Cl Prepulse, 5-10 min) PreIncubate->AcidLoad Measure Begin Ratiometric Fluorescence Measurement (Ex: 490/440, Em: 535) AcidLoad->Measure Wash2 Wash with Na+-free buffer (pHi Drops Sharply) Measure->Wash2 Recover Add Na+-containing buffer (pHi Recovers) Wash2->Recover Analyze Analyze Data: Calculate dpHi/dt Determine IC50 Recover->Analyze End Results Analyze->End

Caption: Experimental workflow for the BCECF-AM pHi recovery assay.

Conclusion and Recommendations

The selection between EIPA and a next-generation N-carbamimidoylpyrazine-2-carboxamide derivative like Compound 30 is entirely dependent on the experimental question.

  • EIPA remains a useful tool for general studies of NHE1 inhibition, particularly in well-characterized systems where its off-target effects can be controlled for or are less relevant to the endpoint being measured. Its long history of use provides a wealth of comparative literature.

  • Highly selective inhibitors like Compound 30 are unequivocally superior for studies demanding precision. When investigating the specific contribution of NHE1 to complex processes like cancer cell invasion, distinguishing between NHE1 inhibition and uPA inhibition is paramount. Similarly, when studying cell fate, it is critical to use an inhibitor that does not induce cell death through NHE1-independent mechanisms. For these applications, the higher selectivity and lower off-target cytotoxicity of compounds like 5-(1,4-oxazepine)amiloride make them the authoritative choice for generating clear, interpretable data.

As the field moves towards more nuanced understandings of cellular pathways, the demand for highly specific pharmacological probes will only increase. While EIPA laid the groundwork for our understanding of NHE1, the future of NHE1 research lies in the application of these more precise and selective chemical tools.

References

  • Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. (2021). MDPI. [Link]

  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. (2020). MDPI. [Link]

  • Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1. (2020). PMC. [Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. (n.d.). PMC. [Link]

  • Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression. (n.d.). PMC. [Link]

  • An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. (n.d.). PMC. [Link]

  • EIPA inhibits NHE1 activity in MDCK and MSV-MDCK cells. EIPA-sensitive... (n.d.). ResearchGate. [Link]

  • What are NHE1 inhibitors and how do they work? (2024). Aizein. [Link]

  • Synthesis and evaluation of dual-targeting uPA/NHE1 inhibitors from the K+-sparing diuretic amiloride. (n.d.). Semantic Scholar. [Link]

  • N-(2,3-dihydro-1H-inden-2-yl)-3-(piperidine-1-carbonylamino)pyrazine-2-carboxamide. (n.d.). PubChem. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (n.d.). PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). DergiPark. [Link]

  • EIPA-mediated cytotoxicity involves DNA-damage, ER-stress,... (n.d.). ResearchGate. [Link]

  • Process for preparation of n,n-di substituted carboxamides. (n.d.).
  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. (2025). MDPI. [Link]

  • Advances in research on the regulatory mechanism of NHE1 in tumors (Review). (2021). Spandidos Publications. [Link]

  • In vivo calibration of intracellular pH. (A). The trace shows the BCECF... (n.d.). ResearchGate. [Link]

  • Ethyl isopropyl amiloride inhibits smooth muscle cell proliferation and migration by inducing apoptosis and antagonizing urokinase plasminogen activator activity. (2003). PubMed. [Link]

  • Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. (2021). PubMed. [Link]

  • N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives and their use in the treatment of a cftr mediated disease. (n.d.).
  • (PDF) Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2026). ResearchGate. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLOS. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). MDPI. [Link]

  • Protease XIV abolishes NHE inhibition by empagliflozin in cardiac cells. (2023). PMC - NIH. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]

  • UC San Francisco Previously Published Works. (2002). eScholarship. [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

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Comparative

Comparing N-carbamimidoylpyrazine-2-carboxamide dihydrochloride and triamterene in ENaC blockade

Introduction Epithelial Sodium Channels (ENaC) are critical regulators of sodium homeostasis, fluid balance, and blood pressure, predominantly localized in the apical membrane of the kidney's distal convoluted tubules an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Epithelial Sodium Channels (ENaC) are critical regulators of sodium homeostasis, fluid balance, and blood pressure, predominantly localized in the apical membrane of the kidney's distal convoluted tubules and collecting ducts[1]. As a Senior Application Scientist, selecting the appropriate pharmacological inhibitor is paramount when designing electrophysiological or epithelial transport assays. This guide provides an in-depth, objective comparison between two classical potassium-sparing diuretics: N-carbamimidoylpyrazine-2-carboxamide (commonly known as amiloride) and triamterene .

Mechanistic Comparison

Both amiloride and triamterene inhibit ENaC by occluding the channel pore, thereby preventing sodium influx and indirectly reducing potassium secretion[2]. However, their binding kinetics, affinity, and physicochemical interactions with the channel pore differ significantly.

Amiloride acts as a highly potent, relatively voltage-independent blocker at physiological potentials, with an IC50 of approximately 0.1 μM[2]. It binds specifically to a well-defined site within the α-subunit of the ENaC heterotrimer[3].

Conversely, triamterene, a pteridine derivative, is a weak base (pKa 6.2) whose inhibitory potency is highly dependent on both the transmembrane voltage and extracellular pH[3]. At a hyperpolarized potential of -90 mV, its IC50 is roughly 5 μM at pH 7.5, but its affinity increases drastically at lower pH (IC50 ~ 1 μM at pH 6.5), indicating that the protonated, positively charged molecule is the active blocking species[3].

ENaC_Mechanisms ENaC Epithelial Sodium Channel (ENaC) Target: α-subunit pore Pore Pore Occlusion (Na+ Influx Blocked) ENaC->Pore Amiloride Amiloride (N-carbamimidoylpyrazine-2-carboxamide) Amiloride->ENaC High Affinity (IC50 ~0.1 μM) Voltage-Independent Triamterene Triamterene (Pteridine derivative) Triamterene->ENaC Lower Affinity (IC50 ~10 μM) Voltage & pH Dependent K_Sparing Decreased K+ Secretion (Potassium-Sparing Effect) Pore->K_Sparing Loss of luminal positive potential

Caption: Mechanistic pathways of ENaC blockade by Amiloride and Triamterene.

Quantitative Data Comparison

The table below synthesizes the pharmacological and biophysical parameters of both compounds to guide experimental design.

ParameterN-carbamimidoylpyrazine-2-carboxamide (Amiloride)Triamterene
Chemical Class PyrazinoylguanidinePteridine derivative
ENaC IC50 (pH 7.4) ~0.1 μM[2]5 – 10 μM[3]
Voltage Dependence MinimalHigh (stronger at hyperpolarized potentials)[3]
pH Dependence MinimalHigh (IC50 1 μM at pH 6.5; 17 μM at pH 8.5)[3]
Binding Site α-subunit (requires residues 278-283)[3]Pore region (electrical field)[3]
Systemic Metabolism Not metabolized[2]Hepatic metabolism[2]
Experimental Utility Gold standard for baseline ENaC definitionProbing pore electrostatics & pH gating
Experimental Methodologies and Causality

To ensure scientific integrity, experimental protocols must be self-validating. The following methodologies detail how to utilize these blockers in distinct electrophysiological setups, explaining the causality behind each procedural step.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is optimal for comparing the voltage-dependent kinetics of triamterene versus amiloride. By utilizing Xenopus oocytes, researchers can isolate ENaC currents without endogenous background interference.

  • Causality Check : Why use TEVC? TEVC allows precise control over the transmembrane holding potential, which is strictly required to observe the voltage-dependent block characteristic of triamterene[3].

  • Self-Validation : Injecting a control group with an ENaC α-subunit deletion mutant (Δ278-283) serves as a negative control, as this mutant lacks the putative binding site, rendering the channel insensitive to both blockers[3].

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes. Inject with 1-2 ng of cRNA encoding wild-type rat ENaC (α, β, γ subunits) or the Δ278-283 mutant.

  • Incubation: Incubate for 24-48 hours at 18°C in ND96 medium to allow robust channel expression and membrane insertion.

  • Baseline Recording: Impale oocytes with two microelectrodes (0.5-2 MΩ resistance, filled with 3M KCl). Clamp the membrane potential at -90 mV. Record the baseline inward sodium current (INa).

  • pH Modulation (Triamterene Specificity): Perfuse the bath with ND96 adjusted to pH 6.5, 7.5, and 8.5 sequentially.

  • Blocker Application:

    • For Amiloride: Perfuse with 1 μM amiloride. Observe the rapid, voltage-independent drop in INa.

    • For Triamterene: Perfuse with 10 μM triamterene. Step the voltage from -90 mV to -40 mV to observe the relief of block at depolarized potentials.

  • Washout and Validation: Washout the blockers with standard ND96. A return to baseline INa validates that the blockade was reversible and specific, not due to cell rundown.

Protocol 2: Ussing Chamber Assay for Epithelial Monolayers

This protocol measures the short-circuit current (Isc) across a polarized epithelial monolayer (e.g., human bronchial epithelial cells or kidney collecting duct cells).

  • Causality Check : Amiloride is the preferred agent here. Its high potency and lack of pH dependence make it the ideal tool to definitively quantify the total ENaC-mediated sodium transport contribution to the Isc[4].

Step-by-Step Methodology:

  • Monolayer Preparation: Grow epithelial cells on permeable supports (e.g., Snapwell inserts) until they form a highly polarized, high-resistance monolayer (Transepithelial electrical resistance > 500 Ω·cm²).

  • Chamber Mounting: Mount the insert into the Ussing chamber. Bathe both apical and basolateral sides in symmetrical Krebs-Ringer bicarbonate buffer, continuously gassed with 95% O2 / 5% CO2 at 37°C.

  • Voltage Clamping: Clamp the transepithelial voltage to 0 mV using a voltage-clamp amplifier. Monitor the baseline Isc until it stabilizes (typically 15-20 minutes).

  • ENaC Isolation: Add 10 μM amiloride strictly to the apical bath. The resulting drop in Isc (ΔIsc) represents the ENaC-dependent sodium absorption.

  • Post-Blockade Validation: Add a cAMP agonist (e.g., Forskolin) to stimulate CFTR-mediated chloride secretion. The presence of a robust CFTR response confirms that the monolayer remains viable and that the amiloride specifically targeted ENaC without causing generalized cellular toxicity.

Ussing_Workflow Prep Epithelial Monolayer Polarization on Inserts Mount Mount in Ussing Chamber Clamp Voltage to 0 mV Prep->Mount Baseline Stabilize Baseline Short-Circuit Current (Isc) Mount->Baseline Amiloride Apical Addition of Amiloride (Quantify ΔIsc for ENaC) Baseline->Amiloride Validation Add Forskolin (Validate Cell Viability via CFTR) Amiloride->Validation

Caption: Step-by-step Ussing chamber workflow for isolating ENaC currents.

Conclusion

For routine quantification of ENaC activity in tissue or cell culture, N-carbamimidoylpyrazine-2-carboxamide (amiloride) remains the undisputed gold standard due to its high affinity and stable blockade profile. Triamterene, while clinically relevant, serves as a specialized biophysical tool in the laboratory, uniquely suited for mapping the voltage landscape and pH sensitivity of the ENaC pore.

References
  • Busch, A. E., Suessbrich, H., Kunzelmann, K., et al. "Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis." Pflugers Archiv: European Journal of Physiology, 1996.[Link]

  • "Amiloride." Wikipedia, The Free Encyclopedia.[Link]

  • "Epithelial sodium channel." Wikipedia, The Free Encyclopedia.[Link]

  • Teiwes, J., & Toto, R. D. "Epithelial Sodium Channel Inhibition in Cardiovascular Disease: A Potential Role for Amiloride." American Journal of Hypertension, 2007.[Link]

Sources

Validation

A Comparative Analysis of N-carbamimidoylpyrazine-2-carboxamide (Amiloride) and Benzamil Potency: An In-Depth Guide to IC50 Determination

For researchers and drug development professionals navigating the landscape of epithelial sodium channel (ENaC) inhibitors, a nuanced understanding of compound potency and the methodologies to quantify it is paramount. T...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of epithelial sodium channel (ENaC) inhibitors, a nuanced understanding of compound potency and the methodologies to quantify it is paramount. This guide provides a detailed comparison of the IC50 values of two key ENaC inhibitors, N-carbamimidoylpyrazine-2-carboxamide (the core chemical structure of Amiloride) and its analog, Benzamil. We will delve into the structural and mechanistic underpinnings of their differing potencies and provide a comprehensive, field-proven protocol for determining IC50 values using the Ussing chamber assay.

Introduction: From a Foundational Scaffold to Enhanced Potency

The N-carbamimidoylpyrazine-2-carboxamide scaffold is the chemical foundation for a class of diuretics known as potassium-sparing diuretics. The most prominent member of this class is Amiloride.[1][2] Amiloride functions by directly blocking the epithelial sodium channel (ENaC), thereby inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts of the kidneys.[1][2][3]

Benzamil, a benzyl-substituted analog of amiloride, was developed to enhance the inhibitory activity and duration of action on ENaC.[4] This structural modification significantly impacts its pharmacological profile, making it a more potent ENaC blocker. This guide will objectively compare the potency of these two compounds, providing the necessary context and experimental data for informed research decisions.

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For ENaC inhibitors, a lower IC50 value signifies a higher affinity for the channel and greater potency. The data clearly indicates that Benzamil is a significantly more potent ENaC inhibitor than Amiloride.

CompoundTargetIC50 ValueNotes
Amiloride ENaC~0.1 - 0.5 µMAlso a weak inhibitor of the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX) with IC50 values in the low micromolar to millimolar range.[5]
Benzamil ENaC~4 - 21.9 nMSignificantly more potent than Amiloride on ENaC. Also inhibits the Na+/Ca2+ exchanger (NCX) with an IC50 of approximately 100 nM.[6]

This marked difference in potency can be attributed to the addition of the benzyl group in Benzamil. This modification enhances the molecule's affinity for the ENaC pore, leading to a more effective blockade of sodium ion influx. While both compounds can interact with other ion transporters, their primary and most potent activity is on ENaC.

Mechanism of Action: A Tale of Two Analogs

Both Amiloride and Benzamil are pore blockers of the ENaC. They physically obstruct the channel, preventing the passage of sodium ions. However, the enhanced potency of Benzamil suggests a more stable and prolonged interaction with the channel. Studies have shown that Benzamil has a longer duration of action compared to Amiloride, which is a significant advantage in therapeutic applications where sustained ENaC inhibition is desired, such as in cystic fibrosis research.[4]

The higher potency of Benzamil also extends to some of its off-target effects. For instance, its inhibitory activity on the Na+/Ca2+ exchanger (NCX) is also more pronounced than that of Amiloride. This is a critical consideration for researchers, as off-target effects can influence experimental outcomes and need to be accounted for in data interpretation.

Experimental Protocol: IC50 Determination of ENaC Inhibitors using the Ussing Chamber

The Ussing chamber is the gold-standard technique for measuring epithelial ion transport and is an essential tool for characterizing ENaC inhibitors.[7] This protocol provides a detailed, step-by-step methodology for determining the IC50 value of a test compound.

I. Materials and Setup
  • Ussing Chamber System: Including precision half-cells, temperature control, and a voltage/current clamp amplifier.

  • Electrodes: Ag/AgCl electrodes with salt bridges.

  • Cell Culture: Epithelial cells expressing ENaC (e.g., human bronchial epithelial cells) grown as a monolayer on permeable supports.

  • Buffers: Krebs-Ringer bicarbonate buffer or a similar physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Test Compounds: Stock solutions of Amiloride (as a positive control) and the test compound (e.g., Benzamil) at various concentrations.

II. Experimental Workflow

Caption: Ussing Chamber Workflow for IC50 Determination

III. Detailed Step-by-Step Procedure
  • Chamber Preparation: Assemble the Ussing chamber and fill both the apical and basolateral reservoirs with pre-warmed and gassed physiological buffer. Allow the system to equilibrate to 37°C.

  • Cell Mounting: Carefully mount the permeable support with the confluent cell monolayer into the Ussing chamber, ensuring a good seal.

  • Baseline Measurement: Clamp the voltage across the epithelium to 0 mV and measure the baseline short-circuit current (Isc), which represents the net ion transport. Allow the baseline Isc to stabilize.

  • Cumulative Drug Addition: Add increasing concentrations of the test compound to the apical chamber in a cumulative manner. Allow the Isc to reach a new steady state after each addition before adding the next concentration.

  • Maximal Inhibition: After the highest concentration of the test compound has been added, add a saturating concentration of a known potent ENaC blocker like Amiloride or Benzamil (e.g., 10 µM) to the apical side to achieve maximal inhibition of ENaC-mediated current. The remaining current is considered non-ENaC-related.

  • Data Analysis:

    • For each concentration of the test compound, calculate the percentage inhibition of the ENaC-mediated current. The ENaC-mediated current is the difference between the initial baseline current and the current after the addition of the saturating concentration of the known ENaC blocker.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Structural Relationship and Potency

The chemical structures of Amiloride and Benzamil illustrate the subtle yet impactful modification that leads to a significant increase in potency.

G cluster_0 Amiloride cluster_1 Benzamil Amiloride Amiloride Benzamil Benzamil Amiloride->Benzamil Addition of Benzyl Group (Increases Potency)

Caption: Structural relationship between Amiloride and Benzamil.

Conclusion

References

  • Agarwal, et al. (2017) Transient Opening of the Mitochondrial Permeability Transition Pore Induces Microdomain Calcium Transients in Astrocyte Processes. Neuron 93, 587. [Link]

  • Castañeda MS, et al. (2019) Benzamil inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+channels. Neuropharmacology, 158, 107738. [Link]

  • Donaldson, S. H., & Boucher, R. C. (2003). The effect of topical benzamil and amiloride on nasal potential difference in cystic fibrosis. American journal of respiratory and critical care medicine, 168(7), 843–848. [Link]

  • Physiologic Instruments. (n.d.). Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. Retrieved from [Link]

  • Stocker, M., & Pedarzani, P. (2019). Benzamil inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+ channels. Neuropharmacology, 158, 107738. [Link]

  • Trezza, C., et al. (2019). Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 317(3), L349-L360. [Link]

  • Panja, S., et al. (2019). Paraneoplastic cerebellar degeneration: Yo antibody alters mitochondrial calcium buffering capacity. Annals of clinical and translational neurology, 6(8), 1599–1605. [Link]

  • Mizuno, H., et al. (2019). Development of Orthogonal Linear Separation Analysis (OLSA) to Decompose Drug Effects into Basic Components. Molecular pharmacology, 96(2), 226–237. [Link]

  • Zou, Y., et al. (2018). Knockout of mitochondrial voltage-dependent anion channel type 3 increases reactive oxygen species (ROS) levels and alters renal sodium transport. The Journal of biological chemistry, 293(51), 19690–19700. [Link]

  • Pixorize. (n.d.). ENaC Blockers (Amiloride, Triamterene). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amiloride. PubChem Compound Summary for CID 2179. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Benzamil. PubChem Compound Summary for CID 5702295. Retrieved from [Link].

  • Teiwes, J., et al. (2007). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American journal of hypertension, 20(1), 109–117. [Link]

  • Dai XQ, et al. (2007). Inhibition of TRPP3 channel by amiloride and analogs. Mol Pharmacol, 72(6), 1576-85. [Link]

  • Drugs.com. (2025, January 15). Amiloride: Package Insert / Prescribing Information. Retrieved from [Link]

Sources

Comparative

Positive controls for N-carbamimidoylpyrazine-2-carboxamide dihydrochloride in ion channel assays

Amiloride Dihydrochloride and Its Analogs as Positive Controls in Ion Channel Assays: A Comparative Guide N-carbamimidoylpyrazine-2-carboxamide dihydrochloride, universally known as Amiloride dihydrochloride , is a found...

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Author: BenchChem Technical Support Team. Date: March 2026

Amiloride Dihydrochloride and Its Analogs as Positive Controls in Ion Channel Assays: A Comparative Guide

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride, universally known as Amiloride dihydrochloride , is a foundational pharmacological tool in ion channel research. While it is clinically recognized as a potassium-sparing diuretic, its in vitro utility stems from its ability to inhibit a diverse array of sodium-transporting proteins.

However, because Amiloride exhibits vastly different binding affinities across its targets—Epithelial Sodium Channels (ENaC), Acid-Sensing Ion Channels (ASICs), and Na+/H+ Exchangers (NHE)—using it as a universal positive control can lead to suboptimal assay windows. Selecting the correct positive control is critical for calculating a robust Z'-factor, establishing baseline assay metrics, and ensuring data reproducibility.

This guide objectively compares Amiloride dihydrochloride with its structural analogs (Benzamil, 6-iodoamiloride, and EIPA) to help researchers select and validate the most appropriate positive controls for specific ion channel assays.

Epithelial Sodium Channels (ENaC): Amiloride vs. Benzamil

Mechanism & Causality Amiloride acts as a classical open-channel blocker of ENaC. As a weak base, the protonated (cationic) form of amiloride is drawn into the electrical field of the channel pore, physically occluding Na+ permeation by interacting with residues in the extracellular domain [3]. While Amiloride is the historical benchmark, its analog Benzamil features a benzyl substitution on the guanidine moiety. This hydrophobic addition significantly enhances its binding affinity and decreases the dissociation rate (off-rate), making Benzamil a superior positive control for high-throughput screening (HTS) where complete, sustained block at lower concentrations is required to define the assay floor [5].

Protocol: ENaC Whole-Cell Patch-Clamp Validation Self-Validation Principle: A robust ENaC assay must demonstrate constitutive baseline activity that is fully and reversibly blocked by the control compound.

  • Cell Preparation: Culture HEK293T or CHO cells stably expressing human αβγ -ENaC.

  • Solution Setup: Use a high-Na+ extracellular bath solution (e.g., 140 mM NaCl) and a Cs+-based intracellular solution to isolate Na+ currents and block endogenous K+ channels.

  • Voltage Protocol: Hold the membrane potential at -60 mV. ENaC currents are constitutively active and do not require voltage steps for activation.

  • Baseline Establishment: Record the steady-state inward Na+ current for 1-2 minutes. The trace must remain flat to ensure seal stability.

  • Positive Control Application: Perfuse the cells with 10 µM Amiloride dihydrochloride or 1 µM Benzamil.

  • Validation & Washout: The inward current should rapidly decrease to 0 pA. To validate that the block is compound-specific and not due to cell rundown or seal degradation, perfuse with a control buffer. The current must recover to at least 90% of the baseline amplitude.

Acid-Sensing Ion Channels (ASICs): Amiloride vs. 6-iodoamiloride

Mechanism & Causality ASICs are proton-gated channels critical for pain sensation and synaptic plasticity. Amiloride is a moderate, non-selective inhibitor of ASICs, binding to the "acidic pocket" in the extracellular domain and competing with protons [1]. However, its relatively high IC50 (~13.8 µM for ASIC1a) makes it less ideal for sensitive electrophysiological assays. 6-iodoamiloride , a 6-substituted analog, has emerged as a significantly more potent alternative, offering sub-micromolar affinity and a cleaner dose-response curve for ASIC1a [2].

Protocol: Automated Patch-Clamp (APC) for ASIC1a Self-Validation Principle: The assay must differentiate between true channel inhibition and receptor desensitization.

  • Cell Capture: Suspend CHO cells stably expressing ASIC1a and capture them on a planar patch-clamp chip.

  • Seal & Break-in: Achieve a >1 G Ω seal and establish the whole-cell configuration.

  • Conditioning: Continuously perfuse with a conditioning buffer at pH 7.4 to keep the channels in a closed, resting state.

  • Activation: Apply a rapid solution exchange to pH 6.0 for 2-3 seconds to evoke the characteristic transient ASIC1a inward current.

  • Inhibition: Pre-incubate cells with the positive control (30 µM Amiloride or 1 µM 6-iodoamiloride) in pH 7.4 buffer for 30 seconds, followed by co-application with the pH 6.0 buffer.

  • Validation: The peak current amplitude must be reduced in a dose-dependent manner. Because ASICs rapidly desensitize, a subsequent application of pH 6.0 buffer without the inhibitor must show >80% current recovery to prove the receptors were inhibited, not permanently desensitized.

Na+/H+ Exchangers (NHE): Amiloride vs. EIPA

Mechanism & Causality NHE1 regulates intracellular pH (pHi) by extruding one H+ in exchange for one extracellular Na+. Amiloride binds to the Na+-binding site of NHE1, but it is a very weak inhibitor (IC50 ~3 µM) [4]. 5-(N-ethyl-N-isopropyl)amiloride (EIPA) features bulky alkyl groups on the 5-amino position. This structural modification dramatically increases its affinity for NHE1 by interacting more favorably with the Glu346 residue in the binding pocket, making EIPA the definitive positive control for NHE assays [4].

Protocol: Intracellular pH Recovery Assay (Fluorescence) Self-Validation Principle: The assay must prove that pH recovery is exclusively dependent on Na+ exchange.

  • Dye Loading: Incubate cells with 2 µM BCECF-AM (a pH-sensitive fluorescent dye) for 30 minutes at 37°C.

  • Acid Load: Perfuse cells with an NH4Cl solution (20 mM) for 5 minutes, then rapidly switch to a Na+-free solution to induce severe intracellular acidification (fluorescence drop).

  • Recovery Phase: Reintroduce extracellular Na+ (140 mM NaCl) to trigger NHE-mediated pHi recovery.

  • Positive Control Validation: In parallel wells, reintroduce Na+ in the presence of 10 µM EIPA.

  • Validation: The vehicle control wells should show a rapid exponential increase in fluorescence (pHi recovery). The EIPA-treated wells must show a completely flat fluorescence trace, confirming that the observed recovery is exclusively NHE-dependent.

Quantitative Comparison of Positive Controls

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Amiloride dihydrochloride and its analogs across different ion channel targets, highlighting why analogs are often preferred for specific assays.

Target ChannelAmiloride Dihydrochloride IC50Preferred AnalogAnalog IC50Fold-Improvement
ENaC ( αβγ )~30 - 100 nM [3]Benzamil~4.9 - 10 nM [3]~10x
ASIC1a ~13.8 µM [1]6-iodoamiloride88 nM (0.088 µM) [2]~150x
NHE1 ~3.0 µM [4]EIPA~30 nM (0.03 µM) [4]~100x

Assay Workflows and Selection Logic

ControlSelection Start Identify Target Ion Channel ENaC ENaC (Epithelial Na+ Channel) Start->ENaC ASIC ASICs (Acid-Sensing Ion Channels) Start->ASIC NHE NHE1 (Na+/H+ Exchanger) Start->NHE Amil_ENaC Amiloride (~100 nM) Standard Baseline ENaC->Amil_ENaC Benz_ENaC Benzamil (~10 nM) High-Affinity Control ENaC->Benz_ENaC Amil_ASIC Amiloride (~14 µM) Non-selective Control ASIC->Amil_ASIC Iodo_ASIC 6-Iodoamiloride (~88 nM) Potent ASIC1 Control ASIC->Iodo_ASIC Amil_NHE Amiloride (~3 µM) Weak Control NHE->Amil_NHE EIPA_NHE EIPA (~30 nM) Potent NHE1 Control NHE->EIPA_NHE

Figure 1: Decision tree for selecting Amiloride or its analogs as positive controls based on target affinity.

APCWorkflow Step1 Cell Preparation (e.g., CHO expressing ASIC1a) Step2 Seal Formation & Whole-Cell Config Step1->Step2 Step3 Baseline Recording (pH 7.4 buffer) Step2->Step3 Step4 Activation (pH drop to 6.0) Step3->Step4 Step5 Positive Control (Amiloride / 6-iodoamiloride) Step4->Step5 Step6 Data Analysis (IC50 & Z'-factor) Step5->Step6

Figure 2: Standardized automated patch-clamp workflow for validating ASIC positive controls.

References

  • Amiloride Analogs as ASIC1a Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Automated Patch Clamp Screening of Amiloride and 5-N,N-Hexamethyleneamiloride Analogs Identifies 6-Iodoamiloride as a Potent Acid-Sensing Ion Channel Inhibitor Molecular Pharmaceutics (ACS Publications)[Link]

  • Molecular principles of assembly, activation, and inhibition in epithelial sodium channel eLife (NCBI/NIH)[Link]

  • Glutamate 346 of Human Na+−H+ Exchanger NHE1 Is Crucial for Modulating both the Affinity for Na+ and the Interaction with Amiloride Derivatives Biochemistry (ACS Publications)[Link]

  • Novel small molecule epithelial sodium channel inhibitors as potential therapeutics in cystic fibrosis – a patent evaluation Expert Opinion on Therapeutic Patents (Taylor & Francis)[Link]

Validation

Differences between N-carbamimidoylpyrazine-2-carboxamide dihydrochloride and amiloride free base

A Researcher's Guide to Amiloride: Dihydrochloride Salt vs. Free Base Forms An In-depth Technical Comparison for Drug Development and In Vitro Studies For researchers and drug development professionals working with the p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Amiloride: Dihydrochloride Salt vs. Free Base Forms

An In-depth Technical Comparison for Drug Development and In Vitro Studies

For researchers and drug development professionals working with the potassium-sparing diuretic amiloride, understanding the nuances between its common forms—N-carbamimidoylpyrazine-2-carboxamide dihydrochloride (Amiloride HCl) and the amiloride free base—is critical for experimental success and data reproducibility. While chemically similar, their distinct physicochemical properties dictate their handling, application, and biological performance. This guide provides a detailed comparison, supported by experimental data and protocols, to inform the selection of the appropriate amiloride form for your research needs.

Physicochemical Properties: More Than Just a Counter-Ion

The primary distinction between amiloride dihydrochloride and amiloride free base lies in the presence of two hydrochloride (HCl) molecules in the salt form. This seemingly minor difference has significant consequences for the compound's physical and chemical behavior.

Amiloride is a moderately strong base with a pKa of 8.7[1][2]. The addition of HCl creates a salt that is more polar and, consequently, more readily solvated by polar solvents like water. This difference in solubility is often the most critical factor in experimental design.

Table 1: Comparison of Physicochemical Properties

PropertyAmiloride DihydrochlorideAmiloride Free BaseRationale and Experimental Implications
IUPAC Name 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide dihydrochloride3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamideThe dihydrochloride salt contains two molecules of HCl.
Molecular Formula C₆H₈ClN₇O·2HClC₆H₈ClN₇OThe molecular weight must be accurately used for molar concentration calculations.
Molecular Weight ~302.12 g/mol (anhydrous)~229.63 g/mol [3][4]A ~31.6% difference in molecular weight will lead to significant dosing errors if not accounted for.
Aqueous Solubility Slightly soluble; ~5 mg/mL with gentle warming[5]Poorly soluble; ~1.22 mg/mL[6]The dihydrochloride salt is the preferred form for preparing aqueous stock solutions for cell culture or physiological buffers.
Solubility in DMSO Soluble; ~26-30 mg/mL[7]Soluble in DMSO[1]Both forms are readily soluble in DMSO, a common solvent for preparing high-concentration stock solutions.
Stability Generally more stable in solid form and aqueous solution[2][8]Can be less stable, particularly in solution.The salt form is less prone to degradation, ensuring more consistent results over time.
Hygroscopicity Can be hygroscopic (available as dihydrate)[9]Less hygroscopic than the salt form.Proper storage in a desiccator is important for the dihydrochloride salt to prevent absorption of atmospheric water, which can alter the effective concentration.

Mechanism of Action: A Shared Pathway

Both amiloride dihydrochloride and amiloride free base exert their primary biological effect by blocking the epithelial sodium channel (ENaC)[3][10][11]. In biological systems, the salt form rapidly dissociates, leaving the active amiloride molecule to interact with its target. ENaC is a crucial channel in the distal tubules of the kidney, where it reabsorbs sodium. By inhibiting this channel, amiloride promotes sodium and water excretion, leading to its diuretic and antihypertensive effects[12].

Beyond its primary target, amiloride is also known to inhibit other ion transporters, such as the Na+/H+ exchanger, albeit at higher concentrations[13]. This off-target activity is an important consideration in experimental design, as it can lead to confounding effects.

ENaC_Inhibition cluster_epithelial_cell Apical Membrane of Epithelial Cell cluster_outcome Physiological Effect ENaC Epithelial Sodium Channel (ENaC) Na_Cell Na+ in Cell ENaC->Na_Cell K_Sparing Decreased K+ Excretion (Potassium-Sparing) ENaC->K_Sparing Reduced driving force for Na_Lumen Na+ in Lumen Na_Lumen->ENaC Reabsorption Natriuresis Increased Na+ and Water Excretion (Natriuresis) Na_Cell->Natriuresis Reduced reabsorption leads to Amiloride Amiloride (Active Moiety) Amiloride->ENaC Blocks Pore Patch_Clamp_Workflow A Prepare fresh working solution of Amiloride HCl in extracellular buffer (e.g., 10 µM) F Perfuse cells with Amiloride-containing solution A->F B Culture ENaC-expressing cells on coverslips C Transfer coverslip to recording chamber on microscope B->C D Establish whole-cell patch clamp configuration C->D E Record baseline ENaC current D->E E->F G Record inhibited ENaC current F->G H Analyze data: Calculate percent inhibition G->H

Caption: Workflow for an ENaC inhibition patch-clamp experiment.

Procedure:

  • Prepare Amiloride Working Solution: On the day of the experiment, dilute the 100 mM Amiloride HCl DMSO stock solution into the extracellular bath solution to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.

  • Cell Preparation: Culture ENaC-expressing cells on glass coverslips suitable for microscopy.

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the standard extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Record the baseline inward sodium current. This is the uninhibited ENaC activity.

  • Amiloride Application: Switch the perfusion system to the extracellular solution containing amiloride.

  • Record Inhibited Current: As the amiloride solution reaches the cell, a rapid reduction in the inward current should be observed. Record this inhibited current.

  • Data Analysis: Compare the current amplitude before and after amiloride application to calculate the percentage of inhibition.

Summary and Recommendations

The choice between amiloride dihydrochloride and amiloride free base is a critical decision that impacts the practicality and reproducibility of research.

ApplicationRecommended FormRationale
Cell Culture Experiments Dihydrochloride SaltSuperior aqueous solubility ensures complete dissolution in media and buffers, preventing precipitation and inaccurate dosing.
In Vivo Aqueous Dosing Dihydrochloride SaltHigher bioavailability from aqueous vehicles due to better solubility.
High-Concentration Stocks Either (in DMSO)Both forms are highly soluble in DMSO. Crucially, the correct molecular weight must be used for accurate molarity.
Non-Aqueous Formulations Free BaseMay offer advantages in specific lipid-based or other non-polar delivery systems.
Chemical Synthesis Free BaseOften used as the starting material for the synthesis of amiloride analogs.[14]

For the vast majority of in vitro and in vivo biological research, Amiloride Dihydrochloride is the recommended form . Its enhanced aqueous solubility and stability simplify experimental procedures and reduce the risk of artifacts from compound precipitation. Always confirm the exact form (anhydrous, hydrate, or free base) and use the correct molecular weight when preparing solutions to ensure accurate and reproducible results.

References

  • Amiloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Stanton, B. A. (2024, February 28). Amiloride. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Sica, D. A. (2011). Amiloride: A review. Journal of Clinical Hypertension, 13(9), 696-702. Retrieved from [Link]

  • Dr.Oracle. (2025, March 26). How can the Epithelial Sodium Channel (ENaC) mechanism be antagonized?. Retrieved from [Link]

  • Bobadilla, N. A., & Gamba, G. (2007). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American Journal of Hypertension, 20(1), 113-122. Retrieved from [Link]

  • Inxight Drugs. (n.d.). AMILORIDE HYDROCHLORIDE ANHYDROUS. Retrieved from [Link]

  • PubChem. (n.d.). Amiloride hydrochloride. Retrieved from [Link]

  • Wang, W., et al. (2015). Amiloride sensitizes human pancreatic cancer cells to erlotinib in vitro through inhibition of the PI3K/AKT signaling pathway. Acta Pharmacologica Sinica, 36(7), 849-857. Retrieved from [Link]

  • PubChem. (n.d.). Amiloride. Retrieved from [Link]

  • Shakkour, Z., et al. (2020). Stability of extemporaneously compounded amiloride nasal spray. PLOS ONE, 15(7), e0235339. Retrieved from [Link]

  • Fuller, C. M., et al. (2007). Hyperactive ENaC identifies hypertensive individuals amenable to amiloride therapy. American Journal of Physiology-Renal Physiology, 292(5), F1453-F1459. Retrieved from [Link]

  • Shakkour, Z., et al. (2020). Stability of extemporaneously compounded amiloride nasal spray. PLOS ONE, 15(7), e0235339. Retrieved from [Link]

  • Saha, C., et al. (2016). Epithelial Sodium Channel Inhibition by Amiloride on Blood Pressure and Cardiovascular Disease Risk in Young Prehypertensives. Journal of the American Heart Association, 5(9), e003926. Retrieved from [Link]

  • Gîlcă, M., et al. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 23(10), 5693. Retrieved from [Link]

  • Hisert, K. B., et al. (2024). ENaC contributes to macrophage dysfunction in cystic fibrosis. bioRxiv. Retrieved from [Link]

  • Gîlcă, M., et al. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 23(10), 5693. Retrieved from [Link]

  • Tenn, S. E., & Heck, G. L. (1995). Amiloride effects on taste quality: comparison of single and multiple response category procedures. Physiology & Behavior, 58(1), 143-150. Retrieved from [Link]

  • Li, J. H., et al. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. Journal of Pharmacology and Experimental Therapeutics, 232(2), 435-440. Retrieved from [Link]

  • Halpern, B. P., & Kelling, S. T. (1991). Amiloride suppresses the sourness of NaCl and LiCl. Chemical Senses, 16(2), 161-174. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amiloride Hydrochloride?. Retrieved from [Link]

  • Rahman, M. A., et al. (2021). Pharmacophore Based Screening & Modification of Amiloride Analogs for targeting the NhaP-type Cation-Proton Antiporter in Vibrio cholerae. Preprints.org. Retrieved from [Link]

  • O'Donnell, M. E., & Villereal, M. L. (1989). Assessment of uncoupling by amiloride analogs. Journal of Biological Chemistry, 264(21), 12383-12388. Retrieved from [Link]

  • Fitz, J. G., et al. (1989). Amiloride and Amiloride Analogs Inhibit Na+/K+-transporting ATPase and Na+-coupled Alanine Transport in Rat Hepatocytes. Hepatology, 9(3), 436-441. Retrieved from [Link]

  • Krátký, M., et al. (2020). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. Molecules, 25(10), 2268. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-carbamimidoylpyrazine-2-carboxamide dihydrochloride

As a Senior Application Scientist, I recognize that handling uncharacterized or highly bioactive pharmaceutical intermediates requires moving beyond basic safety compliance. You must engineer a safety ecosystem where eve...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling uncharacterized or highly bioactive pharmaceutical intermediates requires moving beyond basic safety compliance. You must engineer a safety ecosystem where every protocol is a self-validating system.

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride is a nitrogen-rich pyrazine derivative. In its dihydrochloride salt form, it presents two distinct operational challenges:

  • Electrostatic Aerosolization: Dihydrochloride salts are notoriously prone to carrying static charges. When manipulated as dry powders, they can easily aerosolize, creating an invisible inhalation hazard.

  • Mucosal Irritation: The acidic nature of the dihydrochloride salt, combined with the bioactive pyrazine core, poses a severe risk of acute irritation to the respiratory tract and ocular mucosa.

Because the specific occupational exposure limit (OEL) for this exact derivative may be uncharacterized in your research setting, laboratory personnel must default to high-hazard handling principles to minimize exposure to unknown chemical risks[1].

Below is the definitive, step-by-step operational and logistical guide for handling this compound safely.

The Science of Protection: Causality in PPE Selection

Do not select Personal Protective Equipment (PPE) based on habit; select it based on the physical chemistry of the compound.

  • Respiratory Protection (The P100 Imperative): Standard N95 masks are insufficient for highly bioactive pharmaceutical dusts. The National Institute for Occupational Safety and Health (NIOSH) dictates that for uncharacterized bioactive particulates, a respirator with an Assigned Protection Factor (APF) of at least 10 (half-mask) or 50 (full-face/PAPR) is required[2]. A P100 filter provides 99.97% filtration efficiency against both oil and non-oil-based aerosols[3].

  • Dermal Barrier Logic: Pyrazine derivatives can penetrate compromised skin barriers. We employ a double-gloving strategy. The robust outer glove absorbs mechanical stress and chemical contact, while the inner glove remains pristine, acting as a fail-safe during the doffing process[1].

  • Engineering Controls: Never weigh electrostatically charged powders in a standard chemical fume hood. The turbulent airflow of a standard hood will scatter the powder[4]. Instead, use a Ventilated Balance Enclosure (VBE) which utilizes a gentle, laminar air sweep.

Quantitative PPE & Equipment Specifications
PPE / Equipment CategorySpecificationQuantitative MetricCausality / Rationale
Respirator Half-mask or PAPR with P100 filtersAPF = 10 to 50; 99.97% filtrationProtects against microgram-level aerosolized dihydrochloride dust[2].
Primary Gloves Extended-cuff Nitrile (Outer)≥ 8 mil thicknessProvides mechanical resistance against crystalline abrasion[1].
Secondary Gloves Standard Nitrile (Inner)4 mil thicknessMaintains dermal barrier during the doffing of contaminated outer gloves.
Eye Protection Unvented Chemical Splash GogglesANSI Z87.1+ certifiedPrevents fine, charged particulates from bypassing standard safety glasses.
Engineering Control Ventilated Balance Enclosure (VBE)Face velocity: 60–80 fpmLaminar flow captures particulates without scattering charged powders[4].

Workflow & Signaling Logic

PPE_Workflow Start N-carbamimidoylpyrazine-2-carboxamide dihydrochloride State Assess Physical State Start->State Powder Dry Powder (HCl Salt) High Aerosolization Risk State->Powder Weighing/Transfer Solution Aqueous/Organic Solution Splash/Dermal Risk State->Solution Dilution/Assay VBE Ventilated Balance Enclosure (VBE) Laminar Airflow Powder->VBE FumeHood Standard Chemical Fume Hood Turbulent Airflow Solution->FumeHood PPE_High High-Level PPE: - P100 Respirator (APF 10-50) - Double Nitrile Gloves (≥8 mil) - Tyvek Sleeves & Goggles VBE->PPE_High PPE_Med Standard PPE: - Single Nitrile Gloves (4 mil) - Safety Glasses w/ Shields - Fluid-Resistant Lab Coat FumeHood->PPE_Med Disposal Decontamination & Disposal (Alkaline Wash -> Incineration) PPE_High->Disposal PPE_Med->Disposal

Fig 1: Risk-based PPE selection and handling workflow for pyrazine derivatives.

Self-Validating Operational Protocol

This protocol integrates operational steps with immediate validation checks to ensure the integrity of the safety system.

Phase 1: Pre-Operation Setup & Gowning
  • Engineering Validation: Turn on the VBE. Validation Check: Observe the digital airflow monitor; ensure the face velocity is strictly maintained between 60–80 feet per minute (fpm) before proceeding.

  • Gowning: Don a fluid-resistant Tyvek suit (or lab coat with disposable Tyvek sleeves), unvented goggles, and a P100 half-mask respirator.

  • Respirator Seal Check: Validation Check: Perform a negative pressure seal check by covering the P100 cartridges with your hands and inhaling sharply. The facepiece must collapse slightly with no air leaking around the edges[3].

  • Double Gloving: Don the 4-mil inner nitrile gloves, followed by the 8-mil outer extended-cuff gloves. Tape the outer glove cuff to the Tyvek sleeve to prevent wrist exposure.

Phase 2: Weighing and Solubilization (Critical Juncture)
  • Static Mitigation: Wipe the exterior of the N-carbamimidoylpyrazine-2-carboxamide dihydrochloride container with a damp, lint-free cloth to discharge static electricity before opening it inside the VBE.

  • Transfer: Use an anti-static weighing spatula (e.g., PTFE-coated) to transfer the powder to a pre-tared anti-static weigh boat.

  • In-Situ Solubilization: To eliminate the dust hazard entirely, do not transport the dry powder across the lab. Add your primary solvent (e.g., DMSO or buffered water) directly to the weigh boat or vial inside the VBE.

  • Sealing: Cap the vial tightly. Validation Check: Invert the sealed vial over a dry tissue inside the VBE to confirm there are no micro-leaks before moving it to a standard fume hood for further assay work.

Phase 3: Doffing and Decontamination
  • Surface Decontamination: The dihydrochloride salt is highly water-soluble. Wipe down the VBE surfaces and the analytical balance with a mildly alkaline detergent solution (to neutralize the HCl component), followed by a 70% ethanol wipe.

  • Aseptic Doffing: Remove the outer 8-mil gloves by pinching the palm and rolling them inside out. Validation Check: Inspect the inner 4-mil gloves. If they are visually clean and intact, your primary dermal barrier was successful. Remove the inner gloves last.

Chemical Disposal and Neutralization Plan

Due to the uncharacterized environmental toxicity of novel pyrazine derivatives, disposal must strictly adhere to high-hazard protocols[4].

  • Solid Waste (Powder & Consumables): All contaminated weigh boats, spatulas, and outer PPE must be placed in a puncture-resistant, transparent biohazard/chemical waste bag. Double-bag the waste, seal it with a gooseneck tie, and label it as "Toxic Organic Solid Waste (Pyrazine Derivative)." This must be routed for high-temperature commercial incineration .

  • Liquid Waste (Aqueous/Organic Solutions): The dihydrochloride salt will significantly lower the pH of unbuffered aqueous solutions.

    • Neutralization: Before transferring to the bulk waste carboy, neutralize the aqueous waste to pH 6–8 using a dilute sodium bicarbonate ( NaHCO3​ ) solution.

    • Segregation: Once neutralized, combine it with the appropriate standard non-halogenated (or halogenated, depending on your solvent) organic waste stream. Never pour bioactive pyrazine solutions down the drain.

References

  • National Research Council (US)
  • NIOSH Respirator Selection Logic 2004 - CDC National Institute for Occup
  • Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu National Academies of Sciences, Engineering, and Medicine.
  • NIOSH Guide to the Selection & Use of Particulate Respirators - Restored CDC U.S. Department of Health and Human Services.

Sources

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N-carbamimidoylpyrazine-2-carboxamide dihydrochloride
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N-carbamimidoylpyrazine-2-carboxamide dihydrochloride
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